AZD2098
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMVCMSUNISFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Small Molecule CCR4 Antagonists in Regulatory T Cell Suppression
Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: The Core Mechanism of Action of C-C Chemokine Receptor 4 (CCR4) Antagonism in the Suppression of Regulatory T Cell (Treg) Function, with a focus on the preclinical candidate AZD2098.
Executive Summary: The infiltration of regulatory T cells (Tregs) into the tumor microenvironment (TME) is a critical mechanism of immune evasion, actively suppressing the body's anti-tumor response. The C-C chemokine receptor 4 (CCR4) is highly expressed on the most potently suppressive Treg populations.[1] Its ligands, CCL17 and CCL22, are frequently secreted by tumor cells, creating a chemical gradient that recruits these immunosuppressive cells to the tumor site.[2] Small molecule antagonists of CCR4, such as the AstraZeneca preclinical candidate this compound, represent a therapeutic strategy to inhibit this recruitment.[1][3] By blocking the CCR4 receptor, these agents aim to prevent Treg migration into the TME, thereby reducing immunosuppression and potentially restoring the efficacy of effector T cells in eliminating cancer cells.[1][4] This document outlines the proposed mechanism, relevant experimental methodologies, and the signaling pathways central to this therapeutic approach.
The CCR4-CCL22/CCL17 Axis in Treg Migration
Regulatory T cells, characterized by the expression of CD4, CD25, and the transcription factor FOXP3, are essential for maintaining immune homeostasis.[1] However, their accumulation within the TME is strongly correlated with poor patient prognosis due to their ability to suppress the function of cytotoxic CD8+ effector T cells.[1]
A key pathway governing Treg recruitment to the TME is the interaction between CCR4 and its chemokines, CCL17 (also known as TARC) and CCL22 (also known as MDC).[2][5]
-
Chemokine Production: Tumors and associated stromal cells often produce high levels of CCL17 and CCL22.[2]
-
Treg Expression of CCR4: The most suppressive, terminally differentiated effector Tregs predominantly express CCR4.[6]
-
Chemotaxis: The CCL17/CCL22 gradient attracts CCR4-expressing Tregs, guiding their migration from circulation into the tumor tissue.[1]
-
Immune Suppression: Once in the TME, Tregs exert their suppressive functions through multiple mechanisms, including the secretion of inhibitory cytokines (e.g., IL-10, TGF-β), metabolic disruption, and direct cell-contact inhibition of effector immune cells.[7]
Logical Framework for CCR4 Antagonism
The therapeutic hypothesis is that blocking the CCR4 receptor will disrupt this recruitment process, leading to a more favorable immune environment for fighting cancer.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | FOXP3/HAT1 Axis Controls Treg Infiltration in the Tumor Microenvironment by Inducing CCR4 Expression in Breast Cancer [frontiersin.org]
- 6. Anti-CCR4 mAb selectively depletes effector-type FoxP3+CD4+ regulatory T cells, evoking antitumor immune responses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of regulatory T-cell suppression – a diverse arsenal for a moving target - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of AZD2098
An In-depth Technical Guide to the Discovery and Development of AZD2098
Introduction
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] It was discovered and developed by AstraZeneca as a potential therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screen (HTS) of a subset of the AstraZeneca compound bank to identify antagonists of the CCR4 receptor.[2][4][5] The initial hit that led to the development of this compound was N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1.[2][4][5] This lead-like compound served as the starting point for a lead optimization program that ultimately yielded this compound and a related compound, AZD1678.[2][4]
The following diagram illustrates the key phases in the discovery and optimization of this compound:
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of CCR4. CCR4 is a G protein-coupled receptor (GPCR) that is activated by the chemokines CCL17 (TARC) and CCL22 (MDC).[3] The binding of these chemokines to CCR4 on immune cells, particularly T-helper 2 (Th2) cells and regulatory T cells (Tregs), initiates a signaling cascade that leads to cell activation and chemotaxis.[3][5] By blocking this interaction, this compound can inhibit the migration of these immune cells to sites of inflammation or to the tumor microenvironment.[5]
The signaling pathway initiated by CCR4 activation is depicted below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
AZD2098: A Tale of Two Targets - A Technical Guide for Researchers
An In-depth Technical Guide on the Dual Therapeutic Potential of AZD2098 in Asthma and Cancer Research
Introduction
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1] Initially investigated as a potential therapeutic for asthma, its mechanism of action has also garnered significant interest in the field of immuno-oncology. This guide provides a comprehensive technical overview of the research into this compound for both asthma and cancer, targeting researchers, scientists, and drug development professionals. We will delve into the distinct mechanisms of action, summarize available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Core Mechanism of Action: Targeting CCR4
This compound functions by blocking the interaction of CCR4 with its primary ligands, CCL17 (TARC) and CCL22 (MDC).[2] This receptor-ligand axis plays a crucial role in the trafficking of specific leukocyte subsets, which underlies its therapeutic potential in two distinct disease areas.
Asthma: Inhibiting Th2 Cell Recruitment
In allergic asthma, a key pathological feature is the infiltration of T helper 2 (Th2) cells into the airways.[3] These cells produce a cascade of cytokines (IL-4, IL-5, IL-13) that drive the characteristic features of the disease, including eosinophilic inflammation, airway hyperresponsiveness, and mucus production.[4] Th2 cells predominantly express CCR4, and the CCR4 ligands CCL17 and CCL22 are upregulated in the asthmatic airway epithelium upon allergen challenge.[5] By blocking CCR4, this compound is hypothesized to inhibit the recruitment of Th2 cells to the lungs, thereby mitigating the inflammatory cascade.[3]
Cancer: Blocking Regulatory T Cell Infiltration
In the context of cancer, the focus shifts to a different T cell subset: regulatory T cells (Tregs). Tregs are a population of immunosuppressive cells that dampen the body's anti-tumor immune response.[6] A high density of Tregs within the tumor microenvironment (TME) is often associated with a poor prognosis.[6] Similar to Th2 cells, a significant proportion of Tregs, particularly effector Tregs, express high levels of CCR4.[7] Tumors can exploit this by secreting CCL17 and CCL22, actively recruiting Tregs to the tumor site.[6] By antagonizing CCR4, this compound aims to prevent the infiltration of these immunosuppressive cells into the TME, thereby unleashing the patient's own anti-tumor immunity.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in both asthma and cancer-related preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Assay | Value | Reference |
| pIC50 | Human | CCR4 Radioligand Binding | 7.8 | [2] |
| Rat | CCR4 Radioligand Binding | 8.3 | [2] | |
| Mouse | CCR4 Radioligand Binding | 8.3 | [2] | |
| pIC50 | hCCR4-expressing CHO cells | CCL22-induced Ca2+ influx | 7.5 | [2] |
| pIC50 | Primary human Th2 cells | CCL17/CCL22-induced chemotaxis | 6.3 | [2] |
Table 2: Preclinical Efficacy of this compound in an Asthma Model
| Model | Treatment | Key Finding | Reference |
| Ovalbumin-sensitized rats | This compound (oral) | Inhibition of lung inflammation following antigen challenge | [8] |
Table 3: Comparative In Vitro Efficacy of CCR4 Antagonists in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Compound | Cell Line | Assay | Key Finding | Reference |
| This compound | MJ and HuT 78 | Chemotaxis to CCL17/CCL22 | Potent inhibition observed | [8] |
| MJ and HuT 78 | Cell Proliferation | No significant inhibition | [8] | |
| MJ and HuT 78 | Apoptosis Induction | No significant induction | [8] | |
| C021 (Class-I Antagonist) | MJ and HuT 78 | Chemotaxis to CCL17/CCL22 | Potent inhibition observed | [8] |
| MJ and HuT 78 | Cell Proliferation | Inhibition observed | [8] | |
| MJ and HuT 78 | Apoptosis Induction | Induction observed | [8] |
Table 4: In Vivo Efficacy in a CTCL Xenograft Model
| Compound | Model | Key Finding | Reference |
| This compound | CTCL xenograft mice | No significant inhibition of tumor growth | [8] |
| C021 (Class-I Antagonist) | CTCL xenograft mice | Inhibition of tumor growth | [8] |
Experimental Protocols
In Vitro Assays
1. CCR4-Mediated Calcium Flux Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) triggered by a CCR4 ligand.
-
Cell Line: CHO cells stably expressing human CCR4 (hCCR4-CHO).
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.[9][10]
-
Assay Procedure:
-
Loaded cells are washed and resuspended in assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.
-
Baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).[11][12][13]
-
A CCR4 agonist, typically CCL22, is added to the wells, and the change in fluorescence intensity is monitored over time.[11]
-
The peak fluorescence response is used to determine the inhibitory effect of this compound.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal calcium response, is calculated from the dose-response curve. The pIC50 is the negative logarithm of the IC50.
2. Th2 Cell Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of Th2 cells towards a CCR4 ligand.
-
Cell Source: Primary human Th2 cells, which can be differentiated in vitro from naive CD4+ T cells.[14][15]
-
Assay Setup: A Boyden chamber or a multi-well chemotaxis plate (e.g., Transwell®) with a porous membrane (typically 5 µm pore size for lymphocytes) is used.[16]
-
Assay Procedure:
-
The lower chamber is filled with media containing a CCR4 ligand (CCL17 or CCL22) as a chemoattractant.
-
Th2 cells are pre-incubated with different concentrations of this compound or vehicle control.
-
The cell suspension is added to the upper chamber.
-
The plate is incubated for a period of time (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Migrated cells in the lower chamber are quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence.[16]
-
-
Data Analysis: The percentage of migrated cells is calculated for each concentration of this compound, and an IC50 value is determined.
In Vivo Models
1. Ovalbumin-Sensitized Rat Model of Allergic Asthma
This is a widely used preclinical model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
-
Sensitization:
-
Wistar or Brown Norway rats are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with an adjuvant, typically aluminum hydroxide (B78521) (alum), on multiple days (e.g., day 0 and day 7).[17][18]
-
-
Challenge:
-
After a rest period, the sensitized rats are challenged with an aerosolized solution of OVA for a set duration on several consecutive days to induce an asthmatic response.[17]
-
-
Drug Administration:
-
This compound is administered orally at various doses, typically starting before the challenge period and continuing throughout.
-
-
Endpoint Measurements:
-
Airway Hyperresponsiveness (AHR): Measured by assessing the change in lung function (e.g., airway resistance and compliance) in response to a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Lung tissue is collected for histological analysis to assess inflammation, mucus production, and airway remodeling.
-
Cytokine Levels: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA or other immunoassays.
-
2. Cutaneous T-Cell Lymphoma (CTCL) Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of drugs in a setting that mimics human CTCL.
-
Cell Lines: Human CTCL cell lines such as MJ (Mycosis Fungoides-derived) or HuT 78 (Sézary Syndrome-derived) are used.[8]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
CTCL cells are injected subcutaneously or intradermally into the flank of the mice.[8]
-
Tumors are allowed to grow to a palpable size.
-
-
Drug Administration:
-
Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a control vehicle on a regular schedule.
-
-
Endpoint Measurements:
-
Tumor Growth: Tumor volume is measured regularly using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Survival: The overall survival of the mice in each treatment group is monitored.
-
Immunohistochemistry: Tumors can be excised at the end of the study and analyzed by immunohistochemistry to assess the infiltration of different immune cell populations, including Tregs.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: CCR4 signaling pathway in allergic asthma.
Caption: Treg trafficking to the tumor microenvironment via CCR4.
Experimental Workflows
Caption: General workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo asthma model with this compound.
Discussion and Future Directions
The dual-pronged research into this compound for asthma and cancer highlights the intricate and context-dependent roles of the CCR4-CCL17/22 signaling axis.
For asthma , the preclinical rationale is strong, with evidence of this compound's ability to inhibit key inflammatory processes in relevant models. However, the progression to and results from clinical trials remain to be fully elucidated. Future research should focus on identifying patient populations most likely to respond to CCR4 antagonism, potentially through biomarker stratification.
In cancer , the concept of targeting Treg infiltration is a promising immuno-oncology strategy. The finding that this compound, a class-II CCR4 antagonist, was less effective than a class-I antagonist in a CTCL model suggests that the specific binding site and conformational changes induced by the antagonist may be critical for anti-tumor efficacy.[8] This warrants further investigation into the structural and functional differences between CCR4 antagonist classes. The clinical trial of this compound in kidney cancer, initiated by Cancer Research UK, is a crucial step in evaluating its therapeutic potential in solid tumors.[1][19] The results of this trial will be highly informative for the future development of CCR4 antagonists in oncology. Combination therapies, for instance with checkpoint inhibitors, may also be a promising avenue to enhance the anti-tumor effects of CCR4 blockade.
Conclusion
This compound represents a fascinating case study in drug development, where a single target has opened doors to treating two very different diseases. For researchers, the journey of this compound from an asthma candidate to a potential immuno-oncology agent underscores the importance of understanding fundamental biological pathways. This technical guide provides a solid foundation for further research into this compound and other CCR4 antagonists, with the hope of ultimately translating this scientific knowledge into effective therapies for patients with asthma and cancer.
References
- 1. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 2. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory T Cells in Tumor Microenvironment and Approach for Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. labs.pbrc.edu [labs.pbrc.edu]
- 13. labs.pbrc.edu [labs.pbrc.edu]
- 14. A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. fiercebiotech.com [fiercebiotech.com]
The Role of C-C Chemokine Receptor Type 4 (CCR4) in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C Chemokine Receptor type 4 (CCR4) has emerged as a critical mediator in shaping the immunosuppressive tumor microenvironment (TME). Primarily expressed on regulatory T cells (Tregs), Type 2 T helper (Th2) cells, and certain malignant T-cells, CCR4 responds to its ligands, CCL17 and CCL22, which are frequently secreted by tumor cells and associated stromal cells. This interaction orchestrates the migration of immunosuppressive Tregs into the tumor, effectively dampening the anti-tumor immune response mounted by cytotoxic T lymphocytes. Consequently, high CCR4 expression in the TME is often correlated with a poor prognosis across various cancer types. This central role in immune evasion has positioned the CCR4-CCL17/CCL22 axis as a compelling target for cancer immunotherapy. Therapeutic strategies, including the approved monoclonal antibody Mogamulizumab and novel small molecule inhibitors, aim to disrupt this axis to restore anti-tumor immunity. This guide provides an in-depth overview of CCR4's function in the TME, its prognostic significance, current therapeutic interventions, and key experimental protocols for its investigation.
Introduction: The CCR4-CCL17/CCL22 Axis
C-C Chemokine Receptor type 4 (CCR4), also known as CD194, is a G protein-coupled receptor (GPCR) that plays a pivotal role in leukocyte trafficking.[1] Its primary endogenous ligands are the chemokines CCL17 (Thymus and Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[2] While initially identified for its role in Th2-mediated allergic inflammation, the significance of the CCR4 axis in oncology has become increasingly evident.[1][2]
Within the TME, various cells, including tumor cells, tumor-associated macrophages (TAMs), and dendritic cells (DCs), secrete high levels of CCL17 and CCL22.[3][4] These chemokines create a gradient that attracts CCR4-expressing immune cells. Critically, CCR4 is highly expressed on the surface of Tregs (CD4+CD25+FOXP3+), a potent immunosuppressive T cell subset.[1] Over 90% of human Tregs express CCR4, making this receptor a dominant mediator of their recruitment into the tumor landscape.[5]
Mechanism of Action in the Tumor Microenvironment
The primary role of the CCR4 axis in cancer is the facilitation of immune evasion through the active recruitment of Tregs.
-
Ligand Production: Tumor cells and associated myeloid cells produce and secrete CCL17 and CCL22 into the TME.[3]
-
Treg Recruitment: Circulating Tregs expressing CCR4 are attracted by the CCL17/CCL22 gradient and migrate into the tumor stroma.[3][6]
-
Immune Suppression: Once within the TME, these Tregs exert their potent immunosuppressive functions, primarily by inhibiting the activity of anti-tumor CD8+ effector T cells, leading to a poor patient prognosis.[1]
This process establishes an immunosuppressive shield that protects the tumor from immune surveillance and destruction, thereby promoting its growth and progression. The accumulation of Tregs in the TME is a well-established mechanism of resistance to various immunotherapies, including checkpoint inhibitors (CPIs).[5] Interestingly, treatment with CPIs can sometimes upregulate CCR4 ligands in the TME, further increasing Treg infiltration and creating a rationale for combination therapies.[5][7]
Prognostic Significance of CCR4 Expression
Consistent with its role in promoting an immunosuppressive TME, high expression of CCR4 or its ligands is frequently associated with poor clinical outcomes. This correlation has been observed in a variety of solid and hematological malignancies.
| Cancer Type | CCR4 Expression Correlation | Prognostic Significance | Citation(s) |
| Lung Adenocarcinoma | High CCR4+ TIL density | Independent poor prognostic factor for Overall Survival (OS) and Recurrence-Free Survival (RFS). | [8] |
| Oral Tongue Cancer (pN0) | High CCR4 expression in tumor tissue | Independent poor prognostic factor for OS and Disease-Free Survival (DFS). | [9] |
| Head and Neck (HNSC) | Positively correlated with immune cell infiltration. | Independent prognostic factor. | [10] |
| Gastric Adenocarcinoma | Positive staining for CCR4. | Associated with a poorer prognosis. | [2] |
| Renal Cell Carcinoma (RCC) | High CCR4 expression in biopsies. | Associated with a poorer prognosis. | [10] |
| Breast Cancer | High CCR4 expression in biopsies. | Associated with reduced overall survival. | [2] |
| T-Cell Lymphomas (ATLL/CTCL) | High expression on malignant T-cells. | Target for approved therapy. | [11][12] |
Note: While often a poor prognostic indicator, in some contexts like melanoma, higher CCL17 levels have been associated with improved survival, suggesting a complex, context-dependent role.[10]
Therapeutic Strategies Targeting the CCR4 Axis
The critical function of the CCR4 axis in tumor immune evasion makes it an attractive therapeutic target. Strategies primarily involve either depleting CCR4-expressing cells or blocking the receptor to prevent Treg migration.
Monoclonal Antibodies: Mogamulizumab
Mogamulizumab (Poteligeo®) is a humanized, defucosylated IgG1 kappa monoclonal antibody that targets CCR4.[11][13] Its primary mechanism of action is the potent induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[12][14] The removal of fucose from the Fc region of the antibody significantly enhances its binding affinity to the FcγRIIIa receptor on effector immune cells like Natural Killer (NK) cells.[13][15] This enhanced binding leads to the efficient killing of CCR4-expressing target cells.[11][14]
Mogamulizumab has a dual effect in the TME:
-
Direct Tumor Cell Killing: In malignancies where cancer cells express CCR4, such as Adult T-cell Leukemia/Lymphoma (ATLL) and Cutaneous T-cell Lymphoma (CTCL), mogamulizumab directly targets and eliminates the malignant cells.[11][12]
-
Treg Depletion: By targeting CCR4 on Tregs, mogamulizumab depletes this immunosuppressive population from the TME, thereby potentially restoring the anti-tumor activity of CD8+ T cells.[12][16]
Mogamulizumab is approved by the FDA for adult patients with relapsed or refractory mycosis fungoides (MF) or Sézary syndrome (SS) after at least one prior systemic therapy.[12]
Small Molecule Inhibitors
A distinct therapeutic approach involves the use of small molecule antagonists that block the CCR4 receptor without depleting the cells.[1][6] Tivumecirnon (FLX475) is an orally bioavailable, selective CCR4 antagonist that competitively inhibits the binding of CCL17 and CCL22.[17][18]
The proposed advantages of this non-depleting mechanism include:
-
Selective Action: It is designed to specifically block the migration of Tregs into the tumor, which expresses high levels of CCR4 ligands, while sparing Tregs in healthy tissues.[19][20]
-
Combination Potential: By preventing Treg influx, these inhibitors may enhance the efficacy of other immunotherapies, such as checkpoint inhibitors, which rely on a robust effector T cell response.[5][7]
Tivumecirnon is currently being evaluated in clinical trials, both as a monotherapy and in combination with pembrolizumab, for various advanced cancers, including non-small cell lung cancer (NSCLC) and head and neck cancer.[20][21]
Emerging Therapies: CCR4 CAR-T Cells
Chimeric Antigen Receptor (CAR) T-cell therapy is being explored as a potent strategy to target CCR4-expressing malignancies.[22] In this approach, a patient's T cells are engineered to express a CAR that recognizes CCR4. These engineered cells can then recognize and kill CCR4-positive tumor cells.[23]
A key challenge in developing CAR-T therapies for T-cell malignancies is "fratricide," where the CAR-T cells kill each other because they also express the target antigen. However, since CCR4 is expressed on a restricted subset of T cells, CCR4-CAR T cells can effectively deplete the target CCR4-positive population (including themselves) during manufacturing, resulting in a final product enriched in highly effective Th1 and CD8+ CAR-T cells.[23][24] Preclinical studies have demonstrated robust anti-tumor efficacy in mouse models, and clinical trials are underway.[23][25]
Clinical Trial Data Summary
The following tables summarize key quantitative data from clinical trials of CCR4-targeting agents.
Table 1: Mogamulizumab in Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL) Phase 3 MAVORIC Trial Data
| Endpoint | Mogamulizumab | Vorinostat (Control) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Progression-Free Survival (Median) | 7.7 months | 3.1 months | 0.53 (0.41-0.69) | <0.0001 |
| Overall Response Rate (ORR) | 28% | 5% | - | <0.0001 |
Table 2: Tivumecirnon (FLX475) + Pembrolizumab in Checkpoint Inhibitor-Naive NSCLC Phase 1/2 FLX475-02 Trial (Interim Data)
| Patient Cohort (Evaluable) | Confirmed ORR (95% CI) | Median PFS (95% CI) |
|---|---|---|
| All Patients (n=36) | 28% (16%-44%) | 3.5 months (2.1-8.9) |
| PD-L1 TPS ≥ 1% (n=20) | 40% (22%-61%) | 6.3 months (3.4-NR) |
| PD-L1 TPS 1-49% (n=16) | 38% (18%-61%) | Not Reported |
| PD-L1 TPS ≥ 50% (n=4) | 50% (15%-85%) | Not Reported |
(Data from SITC 2023 Presentation; TPS: Tumor Proportion Score; NR: Not Reached)
Key Experimental Protocols
Investigating the CCR4 axis requires specific immunological techniques. Below are detailed methodologies for common experiments.
Immunohistochemistry (IHC) for CCR4+ Infiltrating Cells
This protocol is for the detection of CCR4-expressing cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Methodology:
-
Tissue Preparation: Resected tumor specimens are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-μm thick sections are cut and mounted on charged glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., Citrate Buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Slides are then allowed to cool to room temperature.
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CCR4 (e.g., rabbit monoclonal, clone D8T4X) diluted in antibody diluent overnight at 4°C.
-
Detection System: A polymer-based detection system is used. Slides are incubated with a goat anti-rabbit IgG-HRP polymer for 30-60 minutes at room temperature.
-
Chromogen: The signal is visualized by applying a diaminobenzidine (DAB) solution, which produces a brown precipitate at the antigen site.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through graded ethanol and xylene, and a coverslip is applied with permanent mounting medium.
-
Analysis: The density of CCR4-positive tumor-infiltrating lymphocytes (TILs) is quantified, often reported as cells/mm².
Flow Cytometry for CCR4+ Treg Identification
This protocol allows for the quantification of CCR4-expressing Treg populations within a single-cell suspension from peripheral blood (PBMCs) or tumor tissue.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from either ficoll-separated PBMCs or enzymatically digested tumor tissue.
-
Surface Staining:
-
Resuspend up to 1x10^6 cells in flow cytometry staining buffer.
-
Add an Fc-blocking reagent to prevent non-specific antibody binding.
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers. A typical panel includes:
-
Anti-CD3 (e.g., PerCP-Cy5.5) - T-cell lineage
-
Anti-CD4 (e.g., APC-H7) - Helper T-cell lineage
-
Anti-CD25 (e.g., PE) - Treg marker
-
Anti-CD127 (e.g., PE-Cy7) - Treg marker (low/negative expression)
-
Anti-CCR4 (e.g., BV421) - Target of interest
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
-
Fixation and Permeabilization: For intracellular staining of FoxP3, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's instructions.
-
Intracellular Staining:
-
Add a fluorochrome-conjugated anti-FoxP3 antibody (e.g., Alexa Fluor 647) to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Data Acquisition: Resuspend cells in staining buffer and acquire data on a multicolor flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes using FSC-A vs. SSC-A.
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on CD3+ T cells.
-
From the CD3+ gate, create a CD4+ gate.
-
From the CD4+ gate, identify Tregs as CD25+ and CD127-low/neg.
-
Confirm Treg identity by gating on FoxP3+ within the CD4+CD25+ population.
-
Finally, determine the percentage of CCR4+ cells within the defined Treg (CD4+CD25+FoxP3+) population.
-
In Vitro Chemotaxis Assay
This assay measures the migration of CCR4+ cells towards a chemokine gradient, which can be inhibited by CCR4 antagonists.[26][27]
Methodology:
-
Setup: Use a transwell migration plate (e.g., 96-well format with 5 µm pore size inserts).
-
Chemokine Gradient: Add assay medium containing a specific concentration of recombinant human CCL17 or CCL22 (e.g., 0.5 nM) to the lower chamber of the wells.[26] For negative controls, add medium only.
-
Inhibitor Treatment (Optional): To test antagonists, pre-incubate the CCR4+ cells (e.g., a T-cell line like Hut78 or primary Tregs) with varying concentrations of the inhibitor (e.g., Tivumecirnon) for 30-60 minutes.
-
Cell Seeding: Add a suspension of CCR4+ cells (e.g., 1x10^5 cells in 100 µL) to the upper chamber (the transwell insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated into the lower chamber. This can be done by:
-
Flow Cytometry: Adding a known number of counting beads to the lower chamber suspension and analyzing on a flow cytometer.
-
Image Cytometry: Staining migrated cells with a nuclear dye (e.g., Hoechst) and counting them directly in the bottom of the well using an image cytometer like the Celigo.[26]
-
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the total input. For inhibitor studies, plot the percentage of migration inhibition against the inhibitor concentration to determine an IC50 value.
Conclusion and Future Directions
The CCR4-CCL17/CCL22 axis is a cornerstone of the immunosuppressive tumor microenvironment, primarily through its role in recruiting regulatory T cells. This function has established CCR4 as a validated prognostic biomarker and a compelling therapeutic target. The clinical success of Mogamulizumab in T-cell lymphomas has paved the way for exploring CCR4-targeted therapies in solid tumors. The development of non-depleting small molecule antagonists and innovative CAR-T cell therapies represents the next wave of treatments aimed at disrupting this pathway. Future research will likely focus on identifying patient populations most likely to benefit from anti-CCR4 therapy, optimizing combination strategies with checkpoint inhibitors and other modalities, and further elucidating the complex, context-dependent roles of the CCR4 axis in cancer immunity.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokines in the cancer microenvironment and their relevance in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tumors establish resistance to immunotherapy by regulating Treg recruitment via CCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High CCR4 expression in the tumor microenvironment is a poor prognostic indicator in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR4 Expression Is Associated With Poor Prognosis in Patients With Early Stage (pN0) Oral Tongue Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR4 is a prognostic biomarker and correlated with immune infiltrates in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Mogamulizumab-KPKC? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Depletion of regulatory T cells by targeting CC chemokine receptor type 4 with mogamulizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. rapt.com [rapt.com]
- 19. vax-before-travel.com [vax-before-travel.com]
- 20. RAPT Therapeutics Announces Promising Results from Phase 2 [globenewswire.com]
- 21. drughunter.com [drughunter.com]
- 22. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 23. Identifying highly active anti-CCR4 CAR T cells for the treatment of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Inhibitory Effect of AZD2098 on CCL22-Induced Calcium Influx: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine C-C motif ligand 22 (CCL22), also known as macrophage-derived chemokine (MDC), is a crucial signaling molecule involved in the recruitment of specific immune cells, primarily T helper 2 (Th2) cells and regulatory T cells (Tregs). It exerts its effects by binding to its cognate G protein-coupled receptor (GPCR), the C-C chemokine receptor 4 (CCR4). The activation of CCR4 by CCL22 initiates a cascade of intracellular signaling events, a key component of which is the mobilization of intracellular calcium (Ca²⁺). This calcium influx is a critical second messenger that drives various cellular responses, including chemotaxis, cellular activation, and cytokine release.
AZD2098 has been identified as a potent and selective antagonist of the CCR4 receptor. As such, it holds therapeutic potential in diseases where the CCL22/CCR4 axis is dysregulated, such as in certain inflammatory conditions and cancers. This technical guide provides an in-depth analysis of the inhibitory effect of this compound on CCL22-induced calcium influx, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data: Inhibition of CCL22-Induced Calcium Influx by this compound
The potency of this compound as a CCR4 antagonist has been quantified by its ability to inhibit the intracellular calcium mobilization induced by CCL22. The key inhibitory parameter is the half-maximal inhibitory concentration (IC₅₀), often expressed as its negative logarithm (pIC₅₀).
| Compound | Target | Agonist | Cellular Response | pIC₅₀ | IC₅₀ (nM) |
| This compound | Human CCR4 | CCL22 | Calcium Influx | 7.8 | 15.8 |
Note: The pIC₅₀ value of 7.8 was converted to an IC₅₀ value in nanomolars (nM) using the formula: IC₅₀ = 10(-pIC₅₀) M.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathway it modulates and the experimental workflow used to measure its inhibitory effect.
Caption: CCL22-CCR4 signaling pathway leading to calcium influx and its inhibition by this compound.
Caption: Experimental workflow for a cell-based calcium flux assay to determine the inhibitory effect of this compound.
Experimental Protocols
The following is a representative protocol for a cell-based calcium flux assay to determine the inhibitory effect of this compound on CCL22-induced calcium mobilization. This protocol is based on standard methodologies for GPCR functional assays.
Materials and Reagents
-
Cells: A cell line stably expressing human CCR4 (e.g., CHO-K1-hCCR4) or primary cells endogenously expressing CCR4 (e.g., human Th2 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Ham's F-12 with 10% FBS for CHO-K1 cells).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl) ester.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid: An anion-exchange transport inhibitor to prevent the efflux of the de-esterified dye.
-
CCL22: Recombinant human CCL22.
-
This compound: Test compound.
-
Microplates: 96- or 384-well black-walled, clear-bottom microplates.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
Procedure
-
Cell Plating:
-
Harvest CCR4-expressing cells and resuspend them in the appropriate culture medium.
-
Seed the cells into the wells of a black-walled, clear-bottom microplate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid.
-
Aspirate the culture medium from the cell plate and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
(Optional) Wash the cells once with assay buffer to remove extracellular dye.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the respective wells of the cell plate.
-
Incubate the plate with this compound for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.
-
Prepare a solution of CCL22 in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC₈₀).
-
Place the cell plate into the fluorescence plate reader.
-
Initiate the reading to establish a baseline fluorescence.
-
Automatically inject the CCL22 solution into the wells and continue to measure the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity upon CCL22 addition is indicative of the intracellular calcium concentration.
-
The peak fluorescence response is determined for each well.
-
The percentage of inhibition by this compound is calculated relative to the response in the absence of the antagonist (vehicle control).
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the CCL22-induced calcium response, is determined from the dose-response curve using non-linear regression analysis.
-
The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀ in molar concentration.
-
Conclusion
This compound is a potent antagonist of the CCR4 receptor, effectively inhibiting the downstream signaling events initiated by its ligand, CCL22. A key functional consequence of this antagonism is the blockade of CCL22-induced intracellular calcium influx, a critical process for the recruitment and activation of pathogenic immune cells. The quantitative data and experimental methodologies outlined in this technical guide provide a comprehensive understanding of the inhibitory action of this compound and serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and oncology. The ability of this compound to modulate the CCL22/CCR4 signaling axis underscores its potential as a therapeutic agent for a range of diseases.
The Impact of AZD2098 on Th2 Cell Chemotaxis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the C-C chemokine receptor 4 (CCR4) antagonist, AZD2098, and its inhibitory effects on T helper 2 (Th2) cell chemotaxis. Th2 cells play a pivotal role in the pathogenesis of allergic inflammatory diseases, such as asthma, through the release of pro-inflammatory cytokines. The migration of these cells to inflammatory sites is largely mediated by the interaction of CCR4 with its ligands, CCL17 (TARC) and CCL22 (MDC). This compound has been identified as a potent and selective inhibitor of this interaction, thereby representing a promising therapeutic target for Th2-mediated diseases. This whitepaper consolidates the available quantitative data on this compound's potency, details the experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Th2 Cell Chemotaxis and CCR4
T helper 2 (Th2) lymphocytes are a subset of CD4+ T cells that are central to the development of allergic inflammation. Upon activation, Th2 cells produce a range of cytokines, including IL-4, IL-5, and IL-13, which orchestrate the recruitment and activation of eosinophils, mast cells, and other inflammatory cells, leading to the characteristic features of allergic diseases.
A critical step in the inflammatory cascade is the migration of Th2 cells from the circulation into inflamed tissues. This process, known as chemotaxis, is directed by chemical gradients of signaling molecules called chemokines. Th2 cells preferentially express the C-C chemokine receptor 4 (CCR4).[1][2] The primary ligands for CCR4, CCL17 (thymus and activation-regulated chemokine, TARC) and CCL22 (macrophage-derived chemokine, MDC), are often upregulated at sites of allergic inflammation.[2][3] The binding of these chemokines to CCR4 initiates a signaling cascade that promotes the directional migration of Th2 cells. Consequently, antagonizing the CCR4-ligand interaction presents a rational therapeutic strategy to mitigate Th2-driven inflammation.
This compound: A Potent and Selective CCR4 Antagonist
This compound is a small molecule antagonist of the CCR4 receptor.[4][5] It has been shown to be a potent and selective inhibitor of CCR4, with no significant activity at other chemokine receptors such as CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 at a concentration of 10 μM.[4]
Quantitative Data on this compound Potency
The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency against CCR4-mediated cellular responses. The following tables summarize the key quantitative data available.
| Assay | Species | Cell Type | Ligand(s) | Potency (pIC50) | Reference |
| CCR4 Binding | Human | Recombinant | Labeled CCL22 | 7.8 | [5] |
| CCR4 Binding | Rat | Recombinant | Labeled CCL22 | 8.0 | [5] |
| CCR4 Binding | Mouse | Recombinant | Labeled CCL22 | 8.0 | [5] |
| CCR4 Binding | Dog | Recombinant | Labeled CCL22 | 7.6 | [5] |
| Ca2+ Influx | Human | CHO (hCCR4-expressing) | CCL22 | 7.5 | [5] |
| Chemotaxis | Human | Primary Th2 cells | CCL17 or CCL22 | 6.3 | [5] |
| Assay | Cell Line | Ligand | Potency (IC50) | Reference |
| Chemotaxis | MJ (Mycosis Fungoides) | CCL17 | ~186 nM | [6] |
| Chemotaxis | MJ (Mycosis Fungoides) | CCL22 | ~1300 nM | [6] |
| Chemotaxis | HuT 78 (Sézary Syndrome) | CCL17 | ~120 nM | [6] |
| Chemotaxis | HuT 78 (Sézary Syndrome) | CCL22 | ~866 nM | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the impact of this compound on Th2 cell chemotaxis.
In Vitro Differentiation of Human Th2 Cells
Objective: To generate a population of Th2 cells from naive CD4+ T cells for use in subsequent chemotaxis assays.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-2
-
Recombinant human IL-4
-
Anti-IFN-γ antibody
-
24-well tissue culture plates
Protocol:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the coated wells twice with sterile PBS to remove unbound antibody.
-
Resuspend the isolated naive CD4+ T cells in culture medium containing anti-CD28 antibody (e.g., 1-2 µg/mL), recombinant human IL-2 (e.g., 10 ng/mL), recombinant human IL-4 (e.g., 20-50 ng/mL), and anti-IFN-γ antibody (e.g., 1-2 µg/mL).
-
Seed the cells into the anti-CD3 coated wells at a density of 1-2 x 10^6 cells/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
After the incubation period, the differentiated Th2 cells can be identified by intracellular staining for IL-4 and flow cytometric analysis.
Th2 Cell Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the migratory response of differentiated Th2 cells towards CCR4 ligands and to assess the inhibitory effect of this compound.
Materials:
-
Differentiated human Th2 cells
-
Boyden chamber apparatus (e.g., 24-well format with 5 µm pore size inserts)
-
RPMI-1640 medium with 0.5% bovine serum albumin (BSA) (chemotaxis buffer)
-
Recombinant human CCL17 and CCL22
-
This compound
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Protocol:
-
Harvest the differentiated Th2 cells and wash them twice with chemotaxis buffer.
-
Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
If assessing the inhibitory effect of this compound, pre-incubate the cell suspension with varying concentrations of the compound (or vehicle control) for 30-60 minutes at 37°C.
-
Prepare the chemoattractant solutions by diluting CCL17 or CCL22 in chemotaxis buffer to the desired concentrations (e.g., 10-100 ng/mL).
-
Add 600 µL of the chemoattractant solution (or chemotaxis buffer as a negative control) to the lower wells of the Boyden chamber plate.
-
Place the 5 µm pore size inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the pre-treated Th2 cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts from the wells.
-
To quantify the migrated cells, add a fluorescent viability dye such as Calcein-AM to the lower wells and incubate as per the manufacturer's instructions.
-
Read the fluorescence intensity of each well using a fluorescence plate reader.
-
The number of migrated cells is proportional to the fluorescence intensity. Data can be expressed as the number of migrated cells or as a percentage of the total input cells.
Visualizing the Molecular Mechanisms and Experimental Processes
CCR4 Signaling Pathway in Th2 Cell Chemotaxis
The binding of CCL17 or CCL22 to CCR4 on Th2 cells initiates a complex intracellular signaling cascade. This process is primarily G-protein coupled, leading to the activation of downstream effectors that ultimately result in cytoskeletal rearrangements and directed cell movement. A key component of this pathway is the mobilization of intracellular calcium.[5] Additionally, a β-arrestin-2-dependent signaling pathway has been implicated, which involves the activation of p38 mitogen-activated protein kinase (MAPK) and Rho-associated protein kinase (ROCK).[7][8] this compound, as a CCR4 antagonist, blocks the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.
Caption: CCR4 signaling cascade in Th2 cells leading to chemotaxis.
Experimental Workflow for Assessing this compound's Impact on Th2 Cell Chemotaxis
The overall experimental process to determine the effect of this compound on Th2 cell chemotaxis involves several key stages, from the initial isolation of naive T cells to the final data analysis of the migration assay.
References
- 1. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics [jci.org]
- 3. Blockade of CCR4 in a humanized model of asthma reveals a critical role for DC-derived CCL17 and CCL22 in attracting Th2 cells and inducing airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. β-Arrestin-2-Dependent Signaling Promotes CCR4-mediated Chemotaxis of Murine T-Helper Type 2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AZD2098: A CCR4 Antagonist for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD2098 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 4 (CCR4). As a Class II allosteric antagonist, it binds to an intracellular pocket of the CCR4 receptor. In the field of oncology, the primary mechanism of action for this compound revolves around the inhibition of regulatory T cell (Treg) trafficking into the tumor microenvironment (TME). By blocking the interaction between CCR4 on Tregs and its ligands, CCL17 and CCL22, which are often secreted by tumor cells, this compound aims to reduce the immunosuppressive nature of the TME and enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of the preclinical studies of this compound in oncology, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols employed in its evaluation.
Data Presentation
In Vitro Efficacy: Chemotaxis Inhibition
The primary in vitro functional assessment of this compound involves its ability to inhibit the migration of CCR4-expressing cells towards their chemoattractant ligands, CCL17 and CCL22.
| Cell Line | Ligand | IC50 (nM) |
| HuT 78 (Sézary Syndrome-derived) | CCL17 | 120 |
| HuT 78 (Sézary Syndrome-derived) | CCL22 | 866 |
Table 1: In vitro chemotaxis inhibition by this compound.
Experimental Protocols
In Vitro Assays
1. Chemotaxis Assay:
-
Objective: To determine the potency of this compound in inhibiting the migration of CCR4-expressing cells towards CCL17 and CCL22.
-
Cell Lines: Human cutaneous T-cell lymphoma (CTCL) cell lines such as MJ (Mycosis Fungoides-derived) and HuT 78 (Sézary Syndrome-derived) are commonly used due to their expression of CCR4.
-
Methodology:
-
A transwell migration assay is performed using chambers with a porous membrane (e.g., 3 µm pores).
-
The lower chamber is filled with media containing a specific concentration of the chemoattractant (CCL17 or CCL22).
-
The upper chamber is seeded with the CCR4-expressing cells that have been pre-incubated with varying concentrations of this compound or vehicle control.
-
The plate is incubated to allow for cell migration towards the chemoattractant gradient.
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a viability assay (e.g., MTT or CellTiter-Glo).
-
IC50 values are calculated by plotting the percentage of migration inhibition against the concentration of this compound.
-
2. Cell Proliferation Assay:
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MJ, HuT 78) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as the MTS assay.
-
The absorbance is measured, and the percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
-
3. CCR4 Receptor Expression Analysis:
-
Objective: To determine the effect of this compound on the surface expression of the CCR4 receptor.
-
Methodology:
-
CCR4-expressing cells are treated with this compound or a vehicle control for a specified time.
-
The cells are then washed and stained with a fluorescently labeled antibody specific for CCR4.
-
The level of CCR4 expression is quantified using flow cytometry.
-
In Vivo Studies
1. Cutaneous T-Cell Lymphoma (CTCL) Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are typically used to prevent rejection of human tumor xenografts.
-
Methodology:
-
Human CTCL cells (e.g., HuT 78) are implanted subcutaneously into the flanks of the mice.
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess the infiltration of immune cells.
-
-
Results for this compound: Published studies have indicated that, in contrast to Class I CCR4 antagonists, this compound did not demonstrate significant inhibition of tumor growth in a CTCL xenograft model in vivo.
Mandatory Visualization
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General experimental workflow for an in vitro chemotaxis assay.
AZD2098: A Technical Guide to Targeting Immunosuppressive Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZD2098, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). It is intended to serve as a resource for researchers and professionals in the field of immuno-oncology, detailing the mechanism of action, preclinical data, and relevant experimental methodologies for studying this compound and its effects on immunosuppressive cell populations, particularly regulatory T cells (Tregs).
Introduction: The Role of CCR4 in Tumor Immunology
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. A key mechanism of tumor immune evasion is the recruitment of immunosuppressive cells, which dampen the anti-tumor immune response. Among the most critical of these are regulatory T cells (Tregs), characterized by the expression of CD4, CD25, and the transcription factor FoxP3. Tregs potently suppress the function of effector T cells, thereby promoting tumor growth and survival.
A crucial mediator of Treg trafficking to the TME is the chemokine receptor CCR4. Tumor cells and other cells within the TME often secrete the CCR4 ligands, C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22). These chemokines create a gradient that attracts CCR4-expressing Tregs to the tumor site, leading to an immunosuppressive milieu. Therefore, blocking the CCR4-CCL17/22 axis presents a compelling therapeutic strategy to reduce Treg infiltration and enhance anti-tumor immunity. This compound is a small molecule antagonist designed to inhibit CCR4 signaling and thereby modulate the immune landscape of the TME.
This compound: Mechanism of Action and Preclinical Profile
This compound is a potent and selective, orally bioavailable small molecule antagonist of the CCR4 receptor. Its mechanism of action centers on blocking the binding of the native chemokine ligands CCL17 and CCL22 to CCR4, thereby inhibiting the downstream signaling cascades that lead to Treg migration and recruitment.
In Vitro Potency and Selectivity
Preclinical studies have demonstrated the high potency and selectivity of this compound for the CCR4 receptor across multiple species. The following tables summarize the key quantitative data from in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Ligand | Cell Line/System | pIC50 | IC50 (nM) | Reference |
| CCR4 Antagonism | Human | - | - | 7.8 | ~15.8 | [1][2] |
| CCR4 Antagonism | Rat | - | - | 8.0 | 10 | [3] |
| CCR4 Antagonism | Mouse | - | - | 8.0 | 10 | [3] |
| CCR4 Antagonism | Dog | - | - | 7.6 | ~25.1 | [3] |
| Ca2+ Influx Inhibition | Human | CCL22 | hCCR4-expressing CHO cells | 7.5 | ~31.6 | [3] |
| Chemotaxis Inhibition | Human | CCL17 | HuT 78 cells | - | 120 | [4] |
| Chemotaxis Inhibition | Human | CCL22 | HuT 78 cells | - | 866 | [4] |
| Chemotaxis Inhibition | Human | CCL17/CCL22 | Primary human Th2 cells | 6.3 | ~501 | [3] |
Table 2: Selectivity Profile of this compound
| Receptor/Enzyme Panel | Concentration Tested | Activity | Reference |
| CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, CCR8 | 10 µM | No significant activity | [1][2] |
| Panel of 120 receptors and enzymes | - | No significant activity | [1][2] |
Signaling Pathway Inhibition
This compound functions by blocking the intracellular signaling cascade initiated by the binding of CCL17 and CCL22 to the G protein-coupled receptor (GPCR), CCR4. This inhibition prevents the activation of downstream pathways crucial for cell migration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's effects on immunosuppressive cells.
In Vitro Treg Chemotaxis Assay
This protocol describes a transwell migration assay to assess the ability of this compound to inhibit the migration of Tregs towards a CCL22 gradient.
Materials:
-
Isolated human primary Tregs (CD4+CD25+FoxP3+)
-
Recombinant human CCL22
-
This compound
-
Transwell inserts (e.g., 5 µm pore size) and 24-well plates
-
Assay medium (e.g., RPMI 1640 with 1% FBS)
-
Flow cytometer and appropriate antibodies for cell counting
Procedure:
-
Cell Preparation: Isolate human Tregs from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Resuspend the isolated Tregs in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of assay medium containing CCL22 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate.
-
In separate tubes, pre-incubate 1 x 10^5 Tregs with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
Cell Quantification:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a hemocytometer.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
Subcutaneous Tumor Model in Mice
This protocol outlines a general procedure for establishing a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound in reducing Treg infiltration and inhibiting tumor growth.
Materials:
-
Syngeneic or xenograft tumor cell line (e.g., CT26 colon carcinoma)
-
Immunocompetent or immunodeficient mice (e.g., BALB/c or NSG mice)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Flow cytometry antibodies for Treg analysis (e.g., anti-CD4, anti-CD25, anti-FoxP3)
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen tumor cell line to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound or vehicle control daily via oral gavage at the desired dose.
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring until the predefined endpoint (e.g., tumor volume reaches a certain size, or after a specific duration of treatment).
-
Euthanize the mice and harvest the tumors and spleens.
-
Prepare single-cell suspensions from the tumors and spleens.
-
Perform flow cytometry to quantify the percentage of Tregs (CD4+CD25+FoxP3+) within the tumor and spleen.
-
Alternatively, perform immunohistochemistry (IHC) on tumor sections to visualize and quantify Treg infiltration.
-
-
Data Analysis: Compare tumor growth curves and the percentage of Tregs in the TME between the this compound-treated and vehicle control groups.
Calcium Influx Assay
This protocol describes a method to measure the inhibition of CCL22-induced calcium mobilization in CCR4-expressing cells by this compound.
Materials:
-
CHO cells stably expressing human CCR4 (hCCR4-CHO)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Recombinant human CCL22
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Loading:
-
Plate hCCR4-CHO cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound or vehicle control into the wells and incubate for a short period (e.g., 5-10 minutes).
-
Inject a final concentration of CCL22 (e.g., 10 nM) into the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the concentration of this compound that causes 50% inhibition of the CCL22-induced calcium influx (IC50).
-
Conclusion
This compound is a promising immuno-oncology agent that targets the infiltration of immunosuppressive Treg cells into the tumor microenvironment by potently and selectively antagonizing the CCR4 receptor. The preclinical data demonstrate its ability to inhibit key cellular processes involved in Treg migration. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other CCR4 antagonists. By reducing the immunosuppressive burden within the TME, this compound has the potential to enhance the efficacy of other immunotherapies, such as checkpoint inhibitors, and improve patient outcomes in a variety of cancer types.
References
- 1. Chemokine Signaling Pathways [rndsystems.com]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. NK-Dependent Increases in CCL22 Secretion Selectively Recruits Regulatory T Cells to the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technical Considerations in Ex Vivo Human Regulatory T Cell Migration and Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AZD2098 In Vitro Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent and selective antagonist of the C-C chemokine receptor type 4 (CCR4).[1][2][3] This receptor and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in mediating the migration of various immune cells, particularly T-helper type 2 (Th2) lymphocytes and regulatory T cells (Tregs).[4] The recruitment of these cells is implicated in the pathogenesis of various inflammatory diseases and cancers.[5] Understanding the efficacy of CCR4 antagonists like this compound in blocking this migratory response is essential for their preclinical and clinical development.
This document provides a detailed protocol for an in vitro chemotaxis assay to evaluate the inhibitory activity of this compound. The described methodology utilizes a Boyden chamber system, a widely accepted method for assessing cell migration.[6][7]
Mechanism of Action
This compound functions by binding to CCR4, thereby preventing the interaction of the receptor with its cognate chemokines, CCL17 and CCL22. This blockade inhibits the downstream signaling cascade that leads to cellular chemotaxis, the directed movement of cells along a chemical gradient. This compound has demonstrated high selectivity for CCR4 with no significant activity against a panel of other chemokine receptors.[1][2][8]
Quantitative Data
The potency of this compound has been quantified across different species and assay conditions. The following table summarizes the reported pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Target | Species | Assay Condition | pIC50 | Reference |
| CCR4 | Human | Radioligand Binding | 7.8 | [1][2][3] |
| CCR4 | Rat | Radioligand Binding | 8.0 | [3][9] |
| CCR4 | Mouse | Radioligand Binding | 8.0 | [3] |
| CCR4 | Dog | Radioligand Binding | 7.6 | [3] |
| CCR4 | Human | CCL22-induced Ca2+ influx in CHO cells | 7.5 | [3] |
| CCR4 | Human | CCL17/CCL22-induced chemotaxis of Th2 cells | 6.3 | [3] |
Experimental Protocol: In Vitro Chemotaxis Assay
This protocol is adapted from methodologies used for assessing CCR4-mediated chemotaxis.[2] It is designed for a 24-well transwell plate format, commonly known as a Boyden chamber assay.
Materials and Reagents
-
Cells: Human CCR4-expressing cells (e.g., Hut 78, MJ cell lines, or primary human Th2 cells).
-
This compound: Prepare a stock solution in DMSO (e.g., 5 mM) and make serial dilutions in assay medium.
-
Chemoattractants: Recombinant human CCL17 (TARC) and CCL22 (MDC).
-
Assay Medium: RPMI 1640 supplemented with 1% Bovine Serum Albumin (BSA).
-
Transwell Permeable Supports: 24-well plates with inserts having a 3 µm or 5 µm pore size polycarbonate membrane.[1]
-
Detection Reagent: A method to quantify migrated cells (e.g., Calcein-AM for fluorescent labeling or a cell counter).
-
DMSO: For vehicle control.
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
Culture CCR4-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them with assay medium.
-
Resuspend the cells in assay medium at a concentration of 5 x 10^6 cells/mL. This will result in 5 x 10^5 cells per well when 100 µL is added to the upper chamber.[2]
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound in assay medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
In a separate plate or tubes, mix equal volumes of the cell suspension and the this compound dilutions (or vehicle control).
-
Incubate the cell-compound mixture for 30 minutes at 37°C.[2]
-
-
Assay Setup:
-
Equilibrate the transwell plate and inserts with assay medium for at least one hour at 37°C.[2]
-
Carefully remove the equilibration medium.
-
To the lower chambers of the 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 100 nM for CCL17 or 10 nM for CCL22) or assay medium alone (for negative control).[2]
-
Gently place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the pre-incubated cell suspension into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 3 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the inserts from the wells.
-
To quantify the migrated cells in the lower chamber, various methods can be employed:
-
Direct Cell Counting: Collect the entire volume from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
Fluorescent Labeling: If cells were pre-labeled with a fluorescent dye like Calcein-AM, the fluorescence of the cell lysate from the lower chamber can be read on a plate reader.
-
Flow Cytometry: Cells can be collected and counted using a flow cytometer, which can be particularly useful for primary cell populations to gate on specific cell types.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
-
The formula for percent inhibition is: % Inhibition = 100 * (1 - (Number of cells migrated with this compound - Basal migration) / (Maximal migration with chemoattractant - Basal migration))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This protocol provides a robust framework for evaluating the inhibitory effect of this compound on CCR4-mediated chemotaxis. The use of a Boyden chamber assay allows for a quantitative assessment of cell migration, which is a critical functional readout for the efficacy of CCR4 antagonists. Adherence to the outlined steps and appropriate controls will ensure the generation of reliable and reproducible data for the characterization of this compound and other potential modulators of the CCR4 pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. karger.com [karger.com]
- 5. atsjournals.org [atsjournals.org]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully Human Antagonistic Antibodies against CCR4 Potently Inhibit Cell Signaling and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AZD2098 with MJ and HuT 78 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4). CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in mediating the migration and infiltration of T-cells, particularly T-helper 2 (Th2) cells and regulatory T-cells (Tregs), in various inflammatory diseases and cancers. In the context of cutaneous T-cell lymphoma (CTCL), malignant T-cells often exhibit high levels of CCR4 expression, making it a compelling therapeutic target.
The MJ and HuT 78 cell lines are well-established in vitro models for studying CTCL. The MJ cell line was derived from a patient with mycosis fungoides, the most common form of CTCL, while the HuT 78 cell line originated from a patient with Sézary syndrome, a leukemic variant of CTCL. Both cell lines endogenously express CCR4, rendering them suitable for evaluating the efficacy of CCR4 antagonists like this compound.
These application notes provide detailed protocols for assessing the biological effects of this compound on the MJ and HuT 78 cell lines, focusing on key functional readouts such as chemotaxis, cell viability, and apoptosis.
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on MJ and HuT 78 cell lines.
Table 1: Inhibitory Effect of this compound on Chemotaxis
| Cell Line | Chemoattractant | IC50 (nmol/L) of this compound |
| MJ | CCL17 | Not explicitly reported, but inhibition was observed |
| CCL22 | Not explicitly reported, but inhibition was observed | |
| HuT 78 | CCL17 | 120[1] |
| CCL22 | 866[1] |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | This compound Concentration | Outcome |
| MJ | Cell Viability (MTS) | Up to 25 µmol/L | No significant effect on cell proliferation[1] |
| Apoptosis (Annexin V) | Up to 25 µmol/L | No significant induction of apoptosis[1] | |
| HuT 78 | Cell Viability (MTS) | Up to 25 µmol/L | No significant effect on cell proliferation[1] |
| Apoptosis (Annexin V) | Up to 25 µmol/L | No significant induction of apoptosis[1] |
Signaling Pathway and Experimental Workflow
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Culture
Materials:
-
MJ (ATCC® CRL-8294™) and HuT 78 (ATCC® TIB-161™) cell lines
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture MJ and HuT 78 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in suspension at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Subculture the cells every 2-3 days by centrifuging at 150 x g for 5 minutes, removing the old medium, and resuspending the cell pellet in fresh medium.
-
Ensure cell viability is >95% using a trypan blue exclusion assay before starting any experiment.
Chemotaxis (Transwell Migration) Assay
Materials:
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Recombinant Human CCL17/TARC and CCL22/MDC
-
This compound (dissolved in DMSO)
-
Cell culture medium (RPMI-1640 with 0.5% BSA)
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in serum-free RPMI-1640.
-
Harvest MJ or HuT 78 cells, wash with PBS, and resuspend in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[1]
-
In the lower chamber of the 24-well plate, add 600 µL of RPMI-1640 with 0.5% BSA containing the optimal concentration of CCL17 (e.g., 100 nmol/L) or CCL22 (e.g., 10 nmol/L).[1] Include a negative control with no chemokine.
-
Place the Transwell insert into the well and add 100 µL of the pre-incubated cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3 hours.[1]
-
After incubation, carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber and count them using a hemocytometer or an automated cell counter.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Cell Viability (MTS) Assay
Materials:
-
96-well cell culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Seed 100 µL of MJ or HuT 78 cell suspension at a density of 5 x 10⁴ cells/well into a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MJ or HuT 78 cells at a density of 5 x 10⁵ cells/mL in 6-well plates and treat with various concentrations of this compound or vehicle control.
-
Incubate for 12 hours at 37°C in a 5% CO₂ incubator.[2]
-
Harvest the cells by centrifugation at 150 x g for 5 minutes and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
References
Application Notes: AZD2098 for the Treatment of Allergic Lung Inflammation in a Rat Model
Introduction
Allergic lung inflammation, a key characteristic of asthma, is largely driven by the infiltration of T helper 2 (Th2) lymphocytes into the airways.[1] This process is orchestrated by chemokines and their receptors. The C-C chemokine receptor 4 (CCR4) is predominantly expressed on Th2 cells and plays a pivotal role in their recruitment to inflammatory sites in the lungs.[1][2] The natural ligands for CCR4, CCL17 (TARC) and CCL22 (MDC), are often elevated in the lungs following allergen exposure.[2] AZD2098 is a potent and selective small-molecule antagonist of the CCR4 receptor, which inhibits the chemotaxis of Th2 cells.[3] By blocking the CCR4 pathway, this compound presents a promising therapeutic strategy for attenuating the Th2-driven inflammatory cascade in allergic lung diseases.
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of the CCR4 receptor. It binds to an intracellular site on the receptor, preventing the conformational changes necessary for G-protein coupling and downstream signaling upon ligand binding (CCL17 or CCL22).[4] This blockade effectively inhibits intracellular calcium mobilization and, most importantly, prevents the chemotactic migration of CCR4-expressing cells, such as Th2 lymphocytes, towards an inflammatory stimulus.[2][4] The reduction in Th2 cell accumulation in the lungs is expected to decrease the local concentration of key pro-inflammatory Th2 cytokines, including IL-4, IL-5, and IL-13, thereby alleviating the hallmarks of allergic inflammation such as eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.
References
- 1. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Determining the Optimal Concentration of AZD2098 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in the migration of Th2 lymphocytes and other immune cells.[1][2][3][4] The interaction of CCR4 with its ligands, CCL17 (TARC) and CCL22 (MDC), plays a crucial role in inflammatory responses and the tumor microenvironment.[5] Determining the optimal in vitro concentration of this compound is critical for accurately assessing its biological effects and therapeutic potential.
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cell culture experiments. Detailed protocols for key functional assays are provided, along with a summary of reported quantitative data to guide experimental design.
Data Presentation
The following tables summarize the reported in vitro potency of this compound across various assays and cell types. This data serves as a valuable starting point for designing dose-response experiments.
Table 1: this compound In Vitro Activity
| Parameter | Species/Cell Line | Assay Type | Value |
| pIC50 | Human | CCR4 Receptor Binding | 7.8[2][3][4] |
| pIC50 | Human (hCCR4-expressing CHO cells) | CCL22-induced Ca2+ influx | 7.5[6] |
| pIC50 | Human (primary Th2 cells) | CCL17/CCL22-induced chemotaxis | 6.3[6] |
| Inactivity Screen | Various | Other chemokine receptors (CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, CCR8) | No significant activity at 10 µM[2][3][4] |
Table 2: this compound IC50 Values in Chemotaxis Assays [1][5]
| Cell Line | Chemokine | IC50 (nmol/L) |
| MJ (Cutaneous T-cell Lymphoma) | CCL17 (100 nmol/L) | Not explicitly stated, but dose-response curve provided[1] |
| MJ (Cutaneous T-cell Lymphoma) | CCL22 (10 nmol/L) | Not explicitly stated, but dose-response curve provided[1] |
| HuT 78 (Cutaneous T-cell Lymphoma) | CCL17 (100 nmol/L) | 120[1][5] |
| HuT 78 (Cutaneous T-cell Lymphoma) | CCL22 (10 nmol/L) | 866[1][5] |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is crucial for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[2]
-
To prepare a 10 mM stock solution in DMSO, weigh out the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, for 1 mg of this compound (MW: 334.18 g/mol ), dissolve in 29.92 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Determining Optimal Concentration using a Dose-Response Curve
A dose-response experiment is essential to determine the optimal concentration of this compound for your specific cell line and assay.
Principle: Cells are treated with a range of this compound concentrations, and a specific biological endpoint is measured. The resulting data is used to generate a dose-response curve, from which key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be derived.
Suggested Starting Concentration Range: Based on the available data, a starting concentration range of 1 nM to 10 µM is recommended for most cell-based assays.[1][2][5] A common approach is to use a 9-point half-log10 dilution series (e.g., 1 nM, 3.16 nM, 10 nM, 31.6 nM, 100 nM, 316 nM, 1 µM, 3.16 µM, 10 µM).[7]
General Protocol Outline:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 96-well). The seeding density should be optimized to ensure cells are in the exponential growth phase during the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the specific assay (e.g., 30 minutes for chemotaxis inhibition, 24-72 hours for cell viability).[1]
-
Assay Measurement: Perform the chosen assay to measure the desired biological endpoint.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 or EC50 value.
Key Functional Assays
This assay measures the ability of this compound to inhibit the directed migration of cells towards a chemoattractant (CCL17 or CCL22).
Materials:
-
Transwell inserts (with appropriate pore size for your cells) and companion plates
-
Your CCR4-expressing cell line of interest (e.g., Th2 cells, CTCL cell lines)
-
Recombinant human CCL17 and CCL22
-
Serum-free cell culture medium
-
This compound
-
Cell staining dye (e.g., Calcein-AM) or a method for cell counting
Protocol:
-
Cell Preparation: Culture and harvest your CCR4-expressing cells. Resuspend the cells in serum-free medium.
-
Pre-treatment with this compound: Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[1]
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add serum-free medium containing the optimal concentration of CCL17 or CCL22 (e.g., 100 nM for CCL17, 10 nM for CCL22 as a starting point).[1] Include a negative control with no chemokine.
-
Place the Transwell insert into the well.
-
Add the pre-treated cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate for a period that allows for significant cell migration (e.g., 3 hours).[1]
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells with a fluorescent dye and measuring the fluorescence, or by directly counting the cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control and plot the dose-response curve to determine the IC50.
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CCL17 or CCL22.
Materials:
-
CCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Recombinant human CCL17 and CCL22
-
This compound
-
A fluorescence plate reader or flow cytometer capable of kinetic readings
Protocol:
-
Cell Loading with Dye: Load the CCR4-expressing cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-treatment with this compound: Incubate the dye-loaded cells with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes) at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation and Measurement: Add CCL17 or CCL22 to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the inhibition of the calcium response at each this compound concentration and plot the dose-response curve to determine the IC50.
This assay assesses the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine if this compound has a cytotoxic effect at the concentrations tested and to calculate the CC50 (50% cytotoxic concentration) if applicable.
Mandatory Visualization
Caption: CCR4 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (AZD-2098) | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for In Vivo Administration of AZD2098 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent and selective, orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4). CCR4 is a key chemokine receptor expressed on Th2 lymphocytes, regulatory T cells (Tregs), and some tumor cells, playing a crucial role in mediating their migration to sites of inflammation and into the tumor microenvironment. The primary ligands for CCR4 are CCL17 (TARC) and CCL22 (MDC). By blocking the interaction between CCR4 and its ligands, this compound has the potential to modulate immune responses in various pathological conditions, including allergic inflammatory diseases like asthma and certain types of cancer.
These application notes provide detailed protocols and supporting data for the in vivo administration of this compound in mouse models of disease, with a focus on allergic airway inflammation.
Mechanism of Action: CCR4 Signaling Pathway
This compound is a class II CCR4 antagonist that inhibits the chemotactic response of immune cells to the chemokines CCL17 and CCL22.[1] The binding of these chemokines to CCR4, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to cell migration and activation.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Allergic Airway Inflammation
This protocol describes the use of an ovalbumin (OVA)-induced allergic asthma model to assess the in vivo efficacy of this compound.
1. Animal Model
-
Species: BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity for Th2-biased immune responses.
2. Materials
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water)
-
Dexamethasone (positive control)
3. Experimental Workflow
References
Application Notes: Analysis of CCR4 Expression Following AZD2098 Treatment by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in immune cell trafficking, particularly of T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1] Its ligands, CCL17 (TARC) and CCL22 (MDC), are involved in the pathogenesis of various inflammatory diseases and cancers, making CCR4 an attractive therapeutic target.[1] AZD2098 is a potent and selective small-molecule antagonist of CCR4.[2] Understanding the effect of antagonist binding on receptor expression is crucial for evaluating its mechanism of action and therapeutic potential. These application notes provide a detailed protocol for analyzing the surface expression of CCR4 on human T-cell lines after treatment with this compound using flow cytometry.
Mechanism of Action of this compound
This compound is classified as a class-II CCR4 antagonist. Unlike class-I antagonists that bind to a transmembrane site and can induce receptor internalization, this compound binds to an intracellular or C-terminal site of the CCR4 receptor.[3][4] This binding mode is significant because it does not trigger the internalization of the receptor, leading to no substantial change in CCR4 expression on the cell surface.[3][4] This characteristic distinguishes this compound from other CCR4 antagonists and has important implications for its pharmacological activity. While both class-I and class-II antagonists can inhibit chemotaxis, the sustained presence of the receptor on the cell surface with this compound treatment may lead to different long-term cellular responses.[3][5]
CCR4 Signaling Pathway
The binding of the chemokines CCL17 and CCL22 to CCR4 initiates a cascade of intracellular signaling events.[6] This process, mediated by G proteins, leads to downstream effects such as cell activation, chemotaxis, and adhesion.
Experimental Data Summary
Studies on human cutaneous T-cell lymphoma (CTCL) cell lines, MJ and HuT 78, have shown that treatment with this compound does not lead to a significant change in the surface expression of CCR4. This is in contrast to class-I CCR4 antagonists, such as C021, which cause a marked decrease in CCR4 expression due to receptor internalization.[3][4]
Table 1: Effect of this compound on CCR4 Surface Expression in CTCL Cell Lines
| Cell Line | Treatment (30 min) | Mean Fluorescence Intensity (MFI) of CCR4-PE-CF594 (Arbitrary Units) | Percentage of CCR4+ Cells (%) |
| MJ | Vehicle (DMSO) | 1500 | 95 |
| This compound (10 µM) | 1480 | 94 | |
| HuT 78 | Vehicle (DMSO) | 1200 | 92 |
| This compound (10 µM) | 1190 | 91 |
Note: The data presented in this table are representative values based on published qualitative findings that this compound treatment results in minimal to no change in CCR4 surface expression.[4]
Table 2: Effect of this compound on CCR4 mRNA Expression
| Cell Line | Treatment (12 hours) | Fold Change in CCR4 mRNA Expression (relative to Vehicle) |
| MJ | This compound | Slight Increase |
| HuT 78 | This compound | Slight Increase |
Note: The qualitative data is based on findings from qRT-PCR analysis.[3][4]
Experimental Protocol: Flow Cytometry Analysis of CCR4 Expression
This protocol details the steps for treating human T-cell lines with this compound and subsequently analyzing CCR4 surface expression by flow cytometry.
Materials
-
Human T-cell lines expressing CCR4 (e.g., MJ, HuT 78)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (prepared as a stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 5% FBS)
-
PE-CF594 conjugated anti-human CCR4 antibody (Clone: 1G1)
-
PE-CF594 conjugated isotype control antibody (e.g., Mouse IgG1, κ)
-
FACS tubes
-
Flow cytometer
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture: Culture CCR4-expressing human T-cell lines (e.g., MJ, HuT 78) in complete culture medium to a density of approximately 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with PBS. Resuspend the cell pellet in complete culture medium and perform a cell count to determine the cell density.
-
Treatment:
-
Aliquot approximately 1 x 10⁶ cells per FACS tube.
-
To the "treated" tubes, add this compound to a final concentration of 10 µM.
-
To the "vehicle control" tubes, add an equivalent volume of DMSO.
-
Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing: After incubation, wash the cells once with cold FACS buffer to remove any unbound compound. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Antibody Staining:
-
Resuspend the cell pellets in 100 µL of cold FACS buffer.
-
Add the PE-CF594 conjugated anti-human CCR4 antibody (Clone: 1G1) to the sample tubes.
-
Add the PE-CF594 conjugated isotype control antibody to the control tubes.
-
Vortex gently and incubate on ice for 20 minutes in the dark.
-
-
Final Wash: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes and discard the supernatant after each wash.
-
Data Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis. Acquire data on a flow cytometer equipped with the appropriate lasers and filters for PE-CF594 detection.
-
Data Analysis:
-
Gate on the live cell population using forward and side scatter profiles.
-
Compare the fluorescence intensity of the CCR4-stained samples to the isotype control to determine the percentage of CCR4-positive cells and the Mean Fluorescence Intensity (MFI).
-
Compare the results from the this compound-treated cells with the vehicle-treated cells.
-
Logical Relationship of this compound's Mechanism and Experimental Outcome
Conclusion
The analysis of CCR4 expression following treatment with the class-II antagonist this compound reveals a mechanism of action distinct from class-I antagonists. By binding to an intracellular site without causing receptor internalization, this compound effectively blocks CCR4-mediated signaling while leaving the receptor population on the cell surface largely intact. Flow cytometry is a robust and precise method for quantifying this lack of change in receptor expression. These findings are critical for the continued development and characterization of novel CCR4-targeted therapies.
References
- 1. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. "Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma" by José S Enriquez, Xiaohong Wang et al. [digitalcommons.library.tmc.edu]
- 6. CCR4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing AZD2098 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of AZD2098, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). The following sections detail the mechanism of action of CCR4, in vitro and in vivo experimental setups, and data presentation to guide researchers in the preclinical evaluation of this compound and other CCR4 antagonists.
Introduction to this compound and its Target, CCR4
This compound is a small molecule antagonist of CCR4 with high potency and selectivity.[1][2] It has been shown to be effective in preclinical models of diseases where CCR4-mediated cell trafficking plays a pathogenic role, such as allergic asthma and cancer.[3][4][5]
CCR4 is a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes, regulatory T cells (Tregs), and some other immune cell types.[6][7] Its main ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[6][7] The interaction between CCR4 and its ligands is crucial for the migration of these cells to sites of inflammation and into the tumor microenvironment.[8][9][10][11] By blocking this interaction, this compound can inhibit the recruitment of pathogenic immune cells, thereby reducing inflammation and enhancing anti-tumor immunity.
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 initiates a signaling cascade that results in cellular chemotaxis. This process is central to the therapeutic action of this compound.
Quantitative Data on CCR4 Antagonist Efficacy
The following table summarizes key in vitro efficacy data for this compound and other representative CCR4 antagonists.
| Compound | Assay Type | Cell Line / System | Ligand | Parameter | Value | Reference |
| This compound | Receptor Binding | Human CCR4 | CCL17 | pIC50 | 7.8 | [1] |
| This compound | Receptor Binding | Rat CCR4 | CCL17 | pIC50 | 8.0 | [1] |
| This compound | Receptor Binding | Mouse CCR4 | CCL17 | pIC50 | 8.0 | [1] |
| This compound | Receptor Binding | Dog CCR4 | CCL17 | pIC50 | 7.6 | [1] |
| C-021 | Chemotaxis | Human T cells | CCL22 | IC50 | 140 nM | [12] |
| C-021 | Chemotaxis | Mouse T cells | CCL22 | IC50 | 39 nM | [12] |
| CCR4-351 | Calcium Flux | CCR4-expressing cells | CCL22 | IC50 | 22 nM | [13] |
| CCR4-351 | Chemotaxis | CCR4-expressing cells | CCL22 | IC50 | 50 nM | [13] |
Experimental Protocols: In Vitro Assays
This protocol describes a transwell migration assay to assess the ability of this compound to inhibit the migration of CCR4-expressing cells towards their ligands.
Protocol:
-
Cell Preparation: Culture CCR4-expressing cells (e.g., Hut78 cell line or isolated primary T cells) and resuspend in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free media.
-
Assay Setup:
-
Add 600 µL of serum-free media containing the chemoattractant (e.g., 10 nM CCL17 or CCL22) to the lower wells of a 24-well transwell plate.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts (typically with a 5 µm pore size).
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[14]
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or by staining with a fluorescent dye and measuring fluorescence with a plate reader.[15]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control and determine the IC50 value.
This protocol outlines the measurement of intracellular calcium mobilization in response to CCR4 activation and its inhibition by this compound, often performed using a Fluorescence Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Preparation: Plate CCR4-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[16] Probenecid can be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will add the this compound dilutions to the cell plate, followed by the addition of a CCR4 agonist (CCL17 or CCL22).
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.[17][18]
-
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium flux. Calculate the inhibitory effect of this compound at different concentrations to determine the IC50 value.
Experimental Protocols: In Vivo Models
This model is used to evaluate the efficacy of this compound in a Th2-driven inflammatory disease.
Protocol:
-
Animals: Use BALB/c mice, which are commonly used for this model.
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum).[19][20]
-
-
Challenge and Treatment:
-
From day 21 to day 25, challenge the mice daily by exposing them to an aerosol of 1% OVA for 30 minutes.[21]
-
Administer this compound or vehicle control (e.g., orally) at a predetermined time before each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze the inflammatory cell infiltrate. Perform total and differential cell counts to quantify eosinophils, neutrophils, and lymphocytes.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production (using H&E and PAS staining, respectively).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF by ELISA or other immunoassays.[22]
-
This model assesses the ability of this compound to inhibit the recruitment of immunosuppressive Tregs into the tumor microenvironment, potentially enhancing anti-tumor immunity.
Protocol:
-
Animals and Tumor Cells: Use syngeneic mice (e.g., C57BL/6 or BALB/c) and a compatible tumor cell line (e.g., Pan02, CT26, or B16 melanoma).[8][9][10]
-
Tumor Implantation: Inject tumor cells subcutaneously or orthotopically into the mice.
-
Treatment:
-
Endpoint Analysis:
-
Tumor Growth: Measure tumor volume regularly (e.g., every 2-3 days) with calipers.
-
Immune Cell Infiltration: At the end of the study, excise tumors and prepare single-cell suspensions. Use flow cytometry to analyze the frequency and number of tumor-infiltrating immune cells, particularly CD4+Foxp3+ Tregs and CD8+ effector T cells.[11][23]
-
Survival: In some studies, monitor mice for survival as a primary endpoint.
-
By following these detailed protocols, researchers can robustly evaluate the efficacy of this compound as a CCR4 antagonist in relevant preclinical models of inflammation and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR4 - Wikipedia [en.wikipedia.org]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Tumors establish resistance to immunotherapy by regulating Treg recruitment via CCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. FOXP3/HAT1 Axis Controls Treg Infiltration in the Tumor Microenvironment by Inducing CCR4 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | FOXP3/HAT1 Axis Controls Treg Infiltration in the Tumor Microenvironment by Inducing CCR4 Expression in Breast Cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 15. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. bu.edu [bu.edu]
- 18. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 19. Murine Model of Allergen Induced Asthma [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: AZD2098 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] The primary mechanism of action of this compound relevant to immuno-oncology is the blockade of CCR4, which is highly expressed on regulatory T cells (Tregs).[1][2] Tregs are a subset of CD4+ T cells that suppress the anti-tumor activity of effector T cells within the tumor microenvironment (TME).[1][2] The ligands for CCR4, CCL17 and CCL22, are often secreted by tumor cells and other cells in the TME, leading to the recruitment of Tregs and the establishment of an immunosuppressive environment.[2]
Checkpoint inhibitors, such as antibodies targeting PD-1, PD-L1, or CTLA-4, have revolutionized cancer treatment by reinvigorating exhausted anti-tumor T cells.[3][4] However, a significant number of patients do not respond to checkpoint inhibitor monotherapy, often due to an immunosuppressive TME.[3] The accumulation of Tregs is a key mechanism of resistance to checkpoint blockade.[3]
By inhibiting the migration of Tregs to the tumor, this compound has the potential to remodel the TME from an immunosuppressive to an immune-active state. This provides a strong rationale for combining this compound with checkpoint inhibitors to enhance their anti-tumor efficacy. The combination therapy is hypothesized to have a synergistic effect, where this compound reduces the Treg population, thereby allowing the checkpoint inhibitors to more effectively activate cytotoxic T cells to attack the tumor.
While specific preclinical data for the combination of this compound with checkpoint inhibitors are not extensively published, studies with other potent CCR4 antagonists demonstrate the promise of this therapeutic strategy. The following sections provide representative preclinical data from a similar CCR4 antagonist and detailed protocols for evaluating such a combination.
Preclinical Data Summary
The following tables summarize preclinical data from a study evaluating a potent and selective small molecule CCR4 antagonist, referred to as CCR4-351, in combination with checkpoint inhibitors in syngeneic mouse tumor models. This data is presented as a representative example of the potential efficacy of combining a CCR4 antagonist like this compound with checkpoint inhibitors.
Table 1: In Vivo Efficacy of a CCR4 Antagonist in Combination with an Anti-CTLA-4 Antibody in a CT26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| Anti-CTLA-4 | 1050 | 30% |
| CCR4 Antagonist | 1400 | 7% |
| CCR4 Antagonist + Anti-CTLA-4 | 450 | 70% |
Data is hypothetical and based on trends observed in preclinical studies of similar compounds.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors Following Combination Therapy
| Treatment Group | CD8+ T cells / Treg Ratio |
| Vehicle Control | 1.5 |
| Anti-CTLA-4 | 3.0 |
| CCR4 Antagonist | 2.5 |
| CCR4 Antagonist + Anti-CTLA-4 | 7.0 |
Data is hypothetical and based on trends observed in preclinical studies of similar compounds.
Signaling Pathway and Experimental Workflow
CCR4 Signaling Pathway in Treg Recruitment
Caption: CCR4 signaling pathway in Treg recruitment to the TME and its inhibition by this compound.
Experimental Workflow for In Vivo Combination Study
Caption: Experimental workflow for evaluating this compound and checkpoint inhibitor combination therapy in a syngeneic mouse model.
Experimental Protocols
In Vivo Evaluation of this compound in Combination with an Anti-PD-1 Antibody in a Syngeneic Mouse Model
1. Objective: To assess the anti-tumor efficacy and immunomodulatory effects of this compound in combination with an anti-PD-1 antibody in a murine tumor model.
2. Materials:
-
Cell Line: Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, or B16 melanoma for C57BL/6 mice).
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
This compound: Formulation suitable for oral gavage.
-
Anti-PD-1 Antibody: InVivoMAb anti-mouse PD-1 (clone RMP1-14) or similar.
-
Isotype Control Antibody: InVivoMAb rat IgG2a isotype control or appropriate control for the anti-PD-1 antibody.
-
Reagents for cell culture: DMEM, FBS, Penicillin-Streptomycin.
-
Reagents for tumor implantation: PBS, syringes, needles.
-
Equipment: Calipers, animal balance, oral gavage needles, equipment for euthanasia and tissue collection.
-
Reagents for flow cytometry: Antibodies for immune cell phenotyping (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3).
3. Methods:
3.1. Tumor Cell Culture and Implantation:
-
Culture the chosen tumor cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3.2. Treatment Groups and Dosing:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=10 mice per group):
-
Group 1 (Vehicle Control): Vehicle for this compound (oral gavage, daily) + Isotype control antibody (intraperitoneal injection, twice weekly).
-
Group 2 (this compound Monotherapy): this compound (e.g., 25 mg/kg, oral gavage, daily) + Isotype control antibody (intraperitoneal injection, twice weekly).
-
Group 3 (Anti-PD-1 Monotherapy): Vehicle for this compound (oral gavage, daily) + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4 (Combination Therapy): this compound (e.g., 25 mg/kg, oral gavage, daily) + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
-
Continue treatment for 3-4 weeks or until tumors in the control group reach the pre-defined endpoint.
3.3. Efficacy Assessment:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
3.4. Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):
-
Process a portion of the fresh tumor tissue to obtain a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD45+ for total leukocytes, CD3+ for T cells, CD4+ and CD8+ for T cell subsets, and FoxP3+ for Tregs).
-
Acquire data on a flow cytometer and analyze the percentage and absolute numbers of different immune cell populations within the tumor.
4. Data Analysis:
-
Compare tumor growth curves between the different treatment groups.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Statistically analyze the differences in final tumor weights and immune cell populations between the groups (e.g., using ANOVA).
Conclusion
The combination of this compound with checkpoint inhibitors represents a promising therapeutic strategy to overcome resistance and enhance anti-tumor immunity. By specifically targeting the recruitment of immunosuppressive Tregs to the tumor microenvironment, this compound can potentially sensitize tumors to the effects of checkpoint blockade. The provided protocols offer a framework for the preclinical evaluation of this combination, enabling researchers to investigate its efficacy and elucidate the underlying immunological mechanisms. Further preclinical studies are warranted to define the optimal dosing and scheduling and to identify predictive biomarkers for this combination therapy.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTLA-4 and PD-1 Pathway Blockade: Combinations in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD2098 solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of AZD2098.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] CCR4 is a G protein-coupled receptor involved in the trafficking of T-helper 2 (Th2) cells, which play a crucial role in allergic inflammation.[4] By blocking the interaction of CCR4 with its ligands, CCL17 (TARC) and CCL22 (MDC), this compound inhibits the signaling pathways that lead to Th2 cell migration and activation.[5] This makes it a valuable tool for research in areas such as asthma and other inflammatory diseases.
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and moderate solubility in ethanol. It is sparingly soluble in aqueous solutions. For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, a stock solution can be prepared by dissolving this compound in DMSO. A common concentration for a stock solution is 100 mg/mL.[6][7] For in vivo studies, a more complex vehicle is typically required. Detailed protocols for both are provided in the "Experimental Protocols" section below.
Q4: How should I store this compound powder and stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year to minimize freeze-thaw cycles.[6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound powder is difficult to dissolve. | - Insufficient solvent volume.- Low temperature.- Compound has precipitated out of solution. | - Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO).- Gentle warming (up to 60°C) and ultrasonication can aid in dissolution.[6][7]- Use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[6] |
| Precipitation is observed when diluting the DMSO stock solution in aqueous media. | - this compound has low aqueous solubility.- The final concentration of DMSO in the working solution is too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution, but be mindful of potential solvent toxicity in your experimental system.- Prepare an intermediate dilution in a co-solvent system before the final dilution in aqueous media.- Visually inspect for any precipitation after dilution. If observed, you may need to optimize your dilution scheme. |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution.- Multiple freeze-thaw cycles of the stock solution. | - Ensure both the powder and stock solutions are stored at the recommended temperatures.- Prepare fresh stock solutions periodically.- Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[6] |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[6][7] | 299.24 mM[6][7] | Ultrasonication may be required.[6][7] Use of hygroscopic DMSO can reduce solubility.[6] |
| Ethanol | 5 mg/mL[6][7] | 14.96 mM[6][7] | Ultrasonication and warming to 60°C may be necessary.[6][7] |
Stock Solution Preparation Table (for a desired final concentration)
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.334 mg | 1.67 mg | 3.34 mg |
| 5 mM | 1.67 mg | 8.35 mg | 16.7 mg |
| 10 mM | 3.34 mg | 16.7 mg | 33.4 mg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in an ultrasonic bath for a few minutes. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is provided as an example and may require optimization for specific animal models and experimental conditions.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (to prepare 1 mL of dosing solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the mixture and vortex to ensure homogeneity. This results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final this compound concentration of 2.5 mg/mL.[6]
-
Visualizations
Caption: this compound inhibits the CCR4 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR4 | Chemokine receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152) [informatics.jax.org]
- 7. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AZD2098 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of AZD2098 for in vivo experimental success. The following information, presented in a question-and-answer format, addresses potential challenges and offers detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). CCR4 is a key receptor involved in the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors. By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, this compound can inhibit the recruitment of these immune cells, thereby modulating the immune response. This makes it a compound of interest for studying and potentially treating various inflammatory diseases and cancers.
Q2: What is the recommended starting dose for this compound in an in vivo study?
A definitive, universally optimized in vivo dose for this compound has not been established in publicly available literature. Efficacy and toxicity can vary significantly depending on the animal model, disease context, and route of administration.
However, based on studies with other small molecule CCR4 antagonists, a starting point for a dose-ranging study in mice could be in the range of 10-100 mg/kg, administered orally. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q3: How should I formulate this compound for in vivo administration?
The formulation of this compound will depend on the chosen route of administration (e.g., oral gavage, intravenous injection). Proper formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity.
For oral administration, a common approach for small molecules is to prepare a suspension in a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
0.5% (w/v) Methylcellulose in water
-
A mixture of Cremophor EL, ethanol, and saline
For intravenous administration, solubility is a key consideration. This compound may require solubilizing agents. A thorough understanding of the compound's solubility characteristics is essential.
It is imperative to conduct small-scale formulation trials to ensure the stability and homogeneity of the this compound preparation before administering it to animals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Sub-optimal Dose: The administered dose is too low to achieve the necessary therapeutic concentration at the target site. | 1. Conduct a Dose-Response Study: Test a range of doses to identify the optimal therapeutic window. 2. Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and target tissues over time to assess bioavailability and exposure. 3. Pharmacodynamic (PD) Analysis: Measure the engagement of this compound with its target (CCR4) in vivo (e.g., by assessing downstream signaling or receptor occupancy). |
| Poor Bioavailability: The compound is not being absorbed effectively or is rapidly metabolized. | 1. Optimize Formulation: Experiment with different vehicles or solubilizing agents. 2. Consider Alternative Administration Routes: If oral bioavailability is low, explore intraperitoneal or intravenous administration. | |
| Target Not Relevant in the Model: The CCR4 pathway may not be a primary driver of the disease phenotype in the chosen animal model. | 1. Confirm Target Expression: Verify the expression of CCR4 and its ligands (CCL17, CCL22) in the relevant tissues of your animal model. 2. Literature Review: Re-evaluate the rationale for using a CCR4 antagonist in your specific disease model. | |
| Unexpected Toxicity | Off-Target Effects: this compound may be interacting with other receptors or cellular targets. | 1. Dose De-escalation: Reduce the dose to see if the toxicity is dose-dependent. 2. In Vitro Selectivity Profiling: Test this compound against a panel of related chemokine receptors and other potential off-targets. 3. Monitor for Clinical Signs: Closely observe animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). |
| Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | 1. Administer Vehicle Control: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | 1. Standardize Procedures: Ensure all personnel are trained and follow a standardized protocol for formulation and administration. 2. Accurate Dosing: Calibrate equipment regularly and ensure precise volume administration based on individual animal body weights. |
| Biological Variability: Inherent biological differences between individual animals. | 1. Increase Sample Size: A larger number of animals per group can help to overcome individual variability. 2. Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background. |
Experimental Protocols
Protocol for a Dose-Ranging Efficacy Study of this compound in a Mouse Xenograft Model
This protocol provides a general framework. Specific details should be optimized for the particular tumor model and research question.
1. Animal Model:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID, NSG) for the xenograft model.
-
Implant tumor cells known to express CCR4 and/or reside in a tumor microenvironment with high levels of CCL17/CCL22.
2. This compound Formulation and Dosing Groups:
-
Prepare a suspension of this compound in a suitable oral vehicle (e.g., 0.5% CMC).
-
Establish multiple dosing groups to test a range of concentrations (e.g., Vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg this compound).
3. Administration:
-
Administer this compound or vehicle via oral gavage once or twice daily. The frequency will depend on the pharmacokinetic profile of the compound.
4. Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal body weight as an indicator of general health and toxicity.
-
At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis, flow cytometry to analyze immune cell infiltration).
5. Data Analysis:
-
Compare tumor growth rates between the different treatment groups.
-
Analyze endpoint tumor weights and biomarker expression.
-
Evaluate any changes in body weight or other signs of toxicity.
Summary of Potential In Vivo Dosing of CCR4 Antagonists (for reference)
| Compound | Animal Model | Route of Administration | Dose | Outcome |
| C021 | CTCL Xenograft (Mouse) | Intraperitoneal, Subcutaneous | 2-5 mg/kg | Inhibited tumor growth |
| FLX-A | Syngeneic Tumor (Mouse) | Oral | 100 mg/kg | Not specified |
| FLX-B | Syngeneic Tumor (Mouse) | Oral | 50 mg/kg | Not specified |
This table provides examples from other CCR4 antagonists and should be used as a reference for designing dose-finding studies for this compound.
Visualizations
Caption: Mechanism of this compound action on the CCR4 signaling pathway.
Caption: A logical workflow for determining the optimal in vivo dose of this compound.
AZD2098 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of AZD2098. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] It functions by blocking the binding of the natural ligands, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor, thereby inhibiting downstream signaling and cell migration.[2][3]
Q2: How selective is this compound for its primary target, CCR4?
This compound has demonstrated a high degree of selectivity for the CCR4 receptor in extensive preclinical screening.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known selectivity data for this compound against its primary target and a panel of other receptors.
| Target | Activity | Concentration | Source |
| Primary Target | |||
| Human CCR4 | pIC50 = 7.8 | - | [1] |
| Other Chemokine Receptors | |||
| CXCR1 | Inactive | 10 µM | [1] |
| CXCR2 | Inactive | 10 µM | [1] |
| CCR1 | Inactive | 10 µM | [1] |
| CCR2b | Inactive | 10 µM | [1] |
| CCR5 | Inactive | 10 µM | [1] |
| CCR7 | Inactive | 10 µM | [1] |
| CCR8 | Inactive | 10 µM | [1] |
| Broad Receptor & Enzyme Panel | |||
| ~120 Receptors and Enzymes | No significant activity | Not specified | [1] |
Troubleshooting Guide
Q3: I am observing an unexpected phenotype in my cellular assay that does not seem to be related to CCR4 antagonism. Could this be an off-target effect of this compound?
While this compound is highly selective, it is crucial to systematically troubleshoot unexpected experimental results. Given the compound's clean profile, it is important to first rule out other potential causes before concluding an off-target effect.
Here is a logical workflow to follow:
Q4: My experiment involves a cell type not typically studied with CCR4 antagonists, and I'm seeing unexpected results. What should I do?
-
Characterize CCR4 Expression: First, confirm the expression level of CCR4 in your specific cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via flow cytometry or western blot) levels. Low or absent CCR4 expression would suggest any observed effect is likely independent of the primary target.
-
Perform a Dose-Response Experiment: If you haven't already, conduct a dose-response study with this compound. An off-target effect might exhibit a different potency (EC50 or IC50) than what is expected for CCR4 antagonism.
-
Use a Structurally Unrelated CCR4 Antagonist: As a control, test a different, structurally unrelated CCR4 antagonist. If the same unexpected phenotype is observed, it is more likely to be a consequence of CCR4 pathway inhibition. If the phenotype is unique to this compound, it may suggest an off-target effect specific to its chemical structure.
Experimental Protocols
Q5: How can I experimentally assess for potential off-target effects of this compound in my system?
A common approach to screen for off-target effects is to perform a broad kinase or receptor profiling assay. Several commercial services offer these panels.
Protocol: General Kinase Profiling Assay
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add a panel of purified kinases, a suitable substrate for each kinase, and ATP.
-
Compound Addition: Add this compound at one or more concentrations (a high concentration, e.g., 10 µM, is often used for initial screening) to the assay wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a suitable detection method (e.g., measuring the amount of phosphorylated substrate, often via luminescence or fluorescence) to quantify the activity of each kinase.
-
Data Analysis: Compare the activity of each kinase in the presence of this compound to the control wells to determine the percent inhibition.
Signaling Pathways
Q6: Can you provide a diagram of the intended signaling pathway of this compound?
This compound is an antagonist of CCR4, a G protein-coupled receptor (GPCR). The diagram below illustrates the intended mechanism of action.
References
Technical Support Center: Overcoming Resistance to AZD2098 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the CCR4 antagonist, AZD2098. The content is designed to address specific issues that may be encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 4 (CCR4).[1][2] Its primary mechanism of action is to block the binding of the chemokines CCL17 and CCL22 to CCR4.[2] Since CCR4 is highly expressed on regulatory T cells (Tregs), this compound inhibits the migration of these immunosuppressive cells into the tumor microenvironment. This reduction in Treg infiltration is intended to enhance the anti-tumor immune response.
Q2: What are the known potency values for this compound?
A2: this compound has a reported pIC50 of 7.8 for human CCR4.[1][2] In chemotaxis assays, it has been shown to inhibit the migration of Th2 cells in response to CCL22.[1]
Q3: Are there established resistance mechanisms to this compound?
A3: As of now, specific acquired resistance mechanisms to this compound have not been extensively documented in published literature. However, based on the mechanism of action of CCR4 antagonists and general principles of resistance to cancer therapies, several potential mechanisms can be hypothesized. These are addressed in the troubleshooting section below.
Q4: What are some general strategies to overcome drug resistance in cancer?
A4: General strategies include combination therapies targeting multiple signaling pathways, the use of nanoparticle-based drug delivery systems to bypass efflux pumps, and the development of next-generation inhibitors that can overcome target mutations.[3] For immunotherapies, strategies often focus on modulating the tumor microenvironment to enhance immune cell infiltration and function.
Troubleshooting Guide
This guide addresses potential scenarios of reduced this compound efficacy and provides structured experimental approaches to investigate the underlying causes.
Problem 1: Decreased in vivo efficacy of this compound in tumor models over time.
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of CCR4 Ligands: The tumor or stromal cells may increase the secretion of CCL17 and CCL22, creating a high chemokine gradient that outcompetes the antagonist. | 1. Quantify Chemokine Levels: Measure the concentration of CCL17 and CCL22 in the tumor microenvironment (TME) of treated versus untreated tumors using ELISA or multiplex bead array. 2. Immunohistochemistry (IHC) / Immunofluorescence (IF): Stain tumor sections for CCL17 and CCL22 to identify the cellular source of these chemokines. |
| Alternative Treg Recruitment Pathways: Tumors may upregulate other chemokine-receptor axes to recruit Tregs, bypassing the CCR4 blockade. | 1. Flow Cytometry of Infiltrating Tregs: Isolate tumor-infiltrating lymphocytes (TILs) and perform multi-color flow cytometry to analyze the expression of other chemokine receptors (e.g., CXCR4, CCR8) on the Treg population (CD4+FoxP3+). 2. Gene Expression Analysis: Use qPCR or RNA-seq on tumor tissue to assess changes in the expression of a panel of chemokines and their receptors. |
| Tumor Cell Intrinsic Resistance: The cancer cells may have developed resistance to T-cell mediated killing, rendering the reduction of Tregs ineffective. | 1. Ex vivo T-cell Killing Assay: Co-culture tumor cells isolated from treated animals with activated effector T-cells to determine if they are still susceptible to lysis. 2. Analysis of Immune Checkpoint Expression: Use flow cytometry or IHC to measure the expression of PD-L1 on tumor cells and PD-1, CTLA-4, and TIM-3 on effector T-cells within the TME. |
Problem 2: Lack of in vitro response in chemotaxis assays with cells previously sensitive to this compound.
| Possible Cause | Suggested Troubleshooting Steps |
| Alterations in CCR4 Receptor: Mutations in the CCR4 gene could potentially alter the drug binding site, reducing the affinity of this compound. | 1. Sanger Sequencing: Sequence the CCR4 gene from the resistant cells to identify any potential mutations. 2. Binding Affinity Assay: Perform a competitive binding assay using radiolabeled CCL22 and varying concentrations of this compound to determine if the binding affinity has changed. |
| Changes in Downstream Signaling: Alterations in the G-protein signaling cascade downstream of CCR4 could lead to a desensitized state. | 1. Calcium Flux Assay: Measure the intracellular calcium mobilization in response to CCL22 in the presence and absence of this compound. A diminished response may indicate altered signaling. 2. Phospho-protein Analysis: Use Western blotting or phospho-flow cytometry to assess the phosphorylation status of key downstream signaling molecules like ERK and Akt upon CCR4 stimulation. |
Data Presentation
Effective troubleshooting requires rigorous data collection and analysis. Below are examples of how to structure quantitative data.
Table 1: Hypothetical Chemokine Levels in the Tumor Microenvironment
| Treatment Group | CCL17 Concentration (pg/mg tissue) | CCL22 Concentration (pg/mg tissue) |
| Vehicle Control | 150 ± 25 | 300 ± 40 |
| This compound (Early Response) | 145 ± 30 | 290 ± 50 |
| This compound (Acquired Resistance) | 450 ± 60 | 800 ± 95 |
Table 2: Example IC50 Values for this compound in Chemotaxis Assays
| Cell Line | Condition | This compound pIC50 |
| Human T-cell Line | Parental | 7.8 |
| Human T-cell Line | Resistant Derivative | 6.2 |
Experimental Protocols
Protocol 1: Quantification of Treg Infiltration by Flow Cytometry
-
Tumor Dissociation: Excise tumors from treated and control animals. Mince the tissue and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's instructions to obtain a single-cell suspension.
-
Cell Staining:
-
Perform a surface stain with antibodies against CD45, CD3, and CD4.
-
Fix and permeabilize the cells using a specialized buffer kit for transcription factor staining.
-
Perform an intracellular stain for FoxP3.
-
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Gating Strategy: Gate on CD45+ leukocytes, then CD3+ T-cells, followed by CD4+ helper T-cells. Within the CD4+ population, identify Tregs as FoxP3+ cells. Report Treg numbers as a percentage of CD4+ T-cells or as absolute numbers per gram of tumor tissue.[4]
Protocol 2: Measurement of Chemokine Levels by ELISA
-
Sample Preparation: Homogenize a weighed portion of the tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
ELISA Procedure: Use commercially available ELISA kits for CCL17 and CCL22. Follow the manufacturer's protocol, which typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubation with a detection antibody.
-
Addition of a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the chemokine concentrations based on the standard curve. Normalize the results to the initial tissue weight.[5][6][7]
Protocol 3: In Vitro T-cell Killing Assay
-
Target Cell Preparation: Isolate and culture tumor cells from this compound-resistant tumors.
-
Effector Cell Preparation: Isolate pan T-cells from the spleen of a healthy, syngeneic mouse and activate them in vitro with anti-CD3/CD28 antibodies and IL-2 for 2-3 days.
-
Co-culture: Label the target tumor cells with a viability dye (e.g., Calcein-AM). Co-culture the labeled target cells with the activated effector T-cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) for 4-6 hours.
-
Data Analysis: Measure the release of the label from lysed target cells using a fluorescence plate reader. Calculate the percentage of specific lysis relative to control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).[8][9]
Visualizations
Signaling Pathway
Caption: CCR4 signaling pathway initiated by ligand binding.
Experimental Workflow
References
- 1. This compound (AZD-2098) | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 2. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. CCL17 and CCL22 chemokines within tumor microenvironment are related to infiltration of regulatory T cells in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCL17 and CCL22 chemokines within tumor microenvironment are related to accumulation of Foxp3+ regulatory T cells in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Stability of AZD2098 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AZD2098. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a powder at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 100 mg/mL (299.24 mM) with the aid of ultrasonication.[1] It is also soluble in ethanol (B145695) at up to 5 mg/mL (14.96 mM), which may require warming and sonication.[1] For in vivo studies, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL.[1]
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your this compound solution could indicate chemical degradation. This may be caused by exposure to light, elevated temperatures, or reactive impurities in the solvent. It is recommended to prepare a fresh stock solution and ensure it is stored in a light-protected container at the recommended temperature.
Q4: I observe precipitation in my this compound stock solution after thawing. How can this be prevented?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, ensure the stock solution is completely dissolved before freezing, which may require gentle warming and vortexing. Thaw the solution at room temperature and vortex thoroughly before use. Storing at a slightly lower concentration can also help mitigate this issue.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in aqueous media.
-
Troubleshooting Step: The stability of this compound in your specific cell culture medium at 37°C is unknown. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the pre-incubation time of the compound in the assay medium before adding it to the cells.
-
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Troubleshooting Step: Components in the serum or medium supplements may bind to or degrade this compound. If possible, conduct experiments in a serum-free medium or reduce the serum concentration to assess if this improves the compound's activity.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware. Using low-adhesion microplates and tubes may help to minimize this effect.
-
Issue 2: Variability in results between different experimental days.
-
Possible Cause 1: Inconsistent preparation of working solutions.
-
Troubleshooting Step: Ensure that the stock solution is fully thawed and vortexed before preparing serial dilutions. Use calibrated pipettes and follow a standardized protocol for solution preparation.
-
-
Possible Cause 2: Freeze-thaw cycles of the stock solution.
-
Troubleshooting Step: Repeatedly freezing and thawing the main stock solution can lead to degradation. Prepare single-use aliquots of your stock solution to ensure consistency between experiments.
-
Stability of this compound in Different Solvents and Formulations
While specific quantitative data on the degradation kinetics of this compound in various solvents and at different temperatures is not publicly available, the following table summarizes the recommended storage conditions to maintain its stability.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 2 years | [1] |
| In DMSO | -20°C | 1 year | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffers.
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the aqueous buffer of interest (e.g., PBS, Tris-HCl) to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect on stability.
-
-
Incubation:
-
Divide the this compound buffer solution into several aliquots in separate, sealed, and light-protected tubes.
-
Incubate the tubes at the desired temperature (e.g., room temperature, 37°C).
-
Include a control sample stored at -80°C, which will serve as the time-zero reference.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from the incubation and immediately freeze it at -80°C to halt any further degradation.
-
-
Quantification:
-
Analyze the concentration of the remaining intact this compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: AZD2098 Animal Model Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of AZD2098 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] As a class-II CCR4 antagonist, it binds to an intracellular or C-terminal site of the receptor.[3] Its primary mechanism of action is to block the interaction between CCR4 and its chemokine ligands, CCL17 (TARC) and CCL22 (MDC).[1] This inhibition prevents the recruitment of regulatory T cells (Tregs) into the tumor microenvironment, which can enhance anti-tumor immune responses.[1][4]
Q2: What are the potential advantages of a small-molecule CCR4 antagonist like this compound in terms of toxicity compared to antibody-based therapies?
Small-molecule CCR4 antagonists like this compound are designed to selectively inhibit the function of the CCR4 receptor without causing cell depletion.[3][5] This is in contrast to antibody-based therapies such as mogamulizumab, which can deplete normal CCR4-expressing regulatory T cells and other beneficial immune cells, leading to side effects like skin rash and graft-versus-host disease.[3][5] By inhibiting receptor function rather than eliminating cells, small-molecule antagonists may offer a more favorable safety profile.[3]
Q3: What are the known downstream signaling pathways of CCR4 that this compound modulates?
CCR4 is a G protein-coupled receptor (GPCR). Upon binding of its ligands, CCL17 and CCL22, CCR4 can activate multiple downstream signaling pathways. These pathways are thought to primarily involve G protein-mediated signaling and β-arrestin-mediated pathways.[6][7] Activation of these pathways can lead to cellular responses such as chemotaxis, calcium mobilization, and receptor internalization.[8][9] Some studies suggest that CCR4 signaling can also influence MAPK/AP-1 and IKK/NF-κB signaling pathways.[10] this compound, by blocking ligand binding, is expected to inhibit these downstream events.
Troubleshooting Guide: Managing Potential Toxicities
While specific toxicity data for this compound in animal models is not extensively published in the public domain, this guide provides general strategies for identifying and mitigating potential adverse effects based on the pharmacology of CCR4 antagonists and standard preclinical toxicology practices.
Issue 1: Signs of Systemic Inflammation or Immune-Related Adverse Events
-
Potential Cause: Modulation of the immune system by inhibiting Treg recruitment could potentially lead to an imbalance in immune homeostasis, resulting in inflammatory responses in various organs.
-
Troubleshooting Steps:
-
Close Monitoring: Regularly monitor animals for clinical signs of inflammation, such as weight loss, lethargy, ruffled fur, and changes in behavior.
-
Dose-Response Evaluation: If signs of toxicity are observed, consider performing a dose-escalation or de-escalation study to determine a maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL).
-
Histopathological Analysis: At the end of the study, or if severe toxicity is observed, perform a comprehensive histopathological examination of key organs (e.g., liver, kidney, lung, spleen, skin, and gastrointestinal tract) to identify any signs of inflammation or tissue damage.
-
Cytokine Profiling: Collect blood samples to analyze circulating levels of pro-inflammatory and anti-inflammatory cytokines to assess the systemic immune status.
-
Issue 2: Local Injection Site Reactions
-
Potential Cause: The formulation or vehicle used to dissolve and administer this compound may cause local irritation at the injection site.
-
Troubleshooting Steps:
-
Formulation Optimization: this compound is soluble in vehicles such as DMSO, PEG300, and Tween 80. If local irritation is observed, consider optimizing the formulation by reducing the concentration of potentially irritating excipients.
-
Route of Administration: If subcutaneous or intraperitoneal injections are causing localized issues, consider alternative routes of administration if appropriate for the experimental design, such as oral gavage.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between toxicity caused by this compound and effects from the administration vehicle itself.
-
Quantitative Data Summary
Table 1: Framework for Summarizing Dose-Dependent Toxicity of this compound in a Rodent Model
| Dose Group (mg/kg) | Animal Strain | Route of Administration | Observation Period | Key Findings (e.g., % Weight Change, Clinical Signs) | Histopathological Findings (Key Organs) |
| Vehicle Control | Sprague-Dawley Rat | Oral Gavage | 14 days | No significant changes | No treatment-related findings |
| Low Dose | Sprague-Dawley Rat | Oral Gavage | 14 days | e.g., <5% weight loss, no clinical signs | e.g., Minimal inflammatory infiltrate in the liver |
| Mid Dose | Sprague-Dawley Rat | Oral Gavage | 14 days | e.g., 5-10% weight loss, mild lethargy | e.g., Moderate multifocal hepatic inflammation |
| High Dose | Sprague-Dawley Rat | Oral Gavage | 14 days | e.g., >10% weight loss, significant lethargy | e.g., Severe panlobular hepatic necrosis |
Experimental Protocols
Protocol 1: General Procedure for Acute Toxicity Assessment of this compound in Rodents
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Dose Selection: Based on preliminary range-finding studies, select at least three dose levels (low, mid, high) and a vehicle control group.
-
Formulation: Prepare this compound in a suitable vehicle. A common formulation for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For parenteral routes, a solution in a vehicle like 10% DMSO, 40% PEG300, and 50% saline could be considered, though optimization may be necessary to minimize irritation.
-
Administration: Administer a single dose of the test substance via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, autonomic, and central nervous systems), and changes in body weight at regular intervals (e.g., daily for 14 days).
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues, preserve them in 10% neutral buffered formalin, and process for histopathological examination.
Visualizations
Signaling Pathway Diagram
Caption: CCR4 signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152) [informatics.jax.org]
- 10. CC chemokine receptor 4 modulates Toll-like receptor 9-mediated innate immunity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with AZD2098
Welcome to the technical support center for AZD2098. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with the CCR4 antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Its primary mechanism of action is to block the binding of the chemokines CCL17 (TARC) and CCL22 (MDC) to CCR4.[1][2] This interaction is crucial for the migration of various immune cells, particularly T-helper 2 (Th2) cells and regulatory T cells (Tregs).[1] By inhibiting this signaling pathway, this compound is expected to modulate immune responses.
Q2: I'm observing potent inhibition of chemotaxis in my in vitro assay, but no effect on cell proliferation or apoptosis. Is this an expected result?
This is a plausible, and indeed reported, outcome. A study comparing this compound (a class-II CCR4 antagonist) with a class-I CCR4 antagonist (C021) in cutaneous T-cell lymphoma (CTCL) cell lines demonstrated this specific effect. While both compounds inhibited chemotaxis in response to CCL17 and CCL22, only the class-I antagonist showed an effect on cell proliferation, apoptosis, and colony formation in vitro. This suggests that the downstream signaling pathways affected by different classes of CCR4 antagonists can vary. This compound's primary role appears to be the inhibition of cell migration, with minimal direct impact on cell viability and proliferation.
Q3: My in vivo xenograft study with this compound is not showing the expected anti-tumor efficacy, even though my in vitro data showed strong inhibition of cancer cell migration. What could be the reason?
This discrepancy between in vitro and in vivo results has been observed. The same comparative study mentioned above also found that while a class-I CCR4 antagonist inhibited tumor growth in a CTCL xenograft mouse model, this compound did not. Several factors could contribute to this:
-
Tumor Microenvironment (TME): The in vivo TME is significantly more complex than an in vitro culture system. The role of CCR4-mediated signaling in the specific tumor model, the presence of other compensatory signaling pathways, and the interaction with other immune cells can all influence the outcome.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Insufficient drug exposure at the tumor site can lead to a lack of efficacy. It is crucial to ensure that the dosing regimen achieves and maintains a plasma concentration of this compound that is sufficient for target engagement in the tumor.
-
Animal Model: The choice of animal model is critical. The expression and function of CCR4 and its ligands can differ between species and even between different mouse strains.
Q4: Are there any known off-target effects of this compound?
This compound has been reported to be a selective CCR4 antagonist. One study indicated that it exhibited no significant activity when screened against a panel of 120 other receptors and enzymes. However, as with any small molecule inhibitor, off-target effects can never be completely ruled out and may be cell-type or context-dependent. If you observe unexpected phenotypes, it is advisable to consider the possibility of off-target effects and, if possible, validate your findings using a structurally distinct CCR4 antagonist.
Q5: What are the different classes of CCR4 antagonists and how does this compound differ?
CCR4 antagonists are broadly categorized into different classes based on their binding site on the receptor. This compound is classified as a class-II CCR4 antagonist. These classes can have different effects on receptor internalization and downstream signaling. For instance, a class-I antagonist was shown to downregulate CCR4 expression, while this compound had little effect on its expression. This difference in mechanism could underlie the varied biological responses observed.
Troubleshooting Guides
In Vitro Assays
Issue: Inconsistent or No Inhibition in Chemotaxis Assay
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy, in the logarithmic growth phase, and have high viability. Stressed or dying cells will not migrate efficiently. |
| Receptor Expression | Confirm CCR4 expression on your target cells using flow cytometry or qPCR. Receptor levels can vary with cell passage number. |
| Chemokine Activity | Verify the activity of your CCL17 or CCL22 stock. Perform a dose-response curve to determine the optimal concentration for inducing chemotaxis. |
| This compound Concentration and Incubation Time | Optimize the concentration of this compound and the pre-incubation time with the cells before adding the chemokine. A full dose-response curve should be generated. |
| Assay Setup | Ensure the pore size of the transwell insert is appropriate for your cell type. Check for bubbles under the insert which can impede migration. |
Issue: Unexpected Effects on Cell Viability/Proliferation
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While reported to be selective, consider the possibility of off-target effects in your specific cell line. Compare results with a structurally different CCR4 antagonist. |
| Assay Interference | Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS). Run appropriate vehicle and compound-only controls to rule out assay artifacts. |
| Confluence of Cells | High cell density can lead to nutrient depletion and cell death, masking the true effect of the compound. Optimize cell seeding density. |
In Vivo Assays
Issue: Lack of Efficacy in Xenograft Model
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics (PK) | Perform a pilot PK study in your mouse strain to determine the Cmax, Tmax, and half-life of this compound. This will help in designing an optimal dosing regimen to ensure adequate tumor exposure. |
| Bioavailability | This compound is reported to be bioavailable. However, factors such as the vehicle used for formulation and the route of administration can impact this. Ensure proper formulation and administration. |
| Target Engagement | If possible, measure CCR4 occupancy in the tumor or in circulating immune cells to confirm that this compound is reaching and binding to its target in vivo. |
| Tumor Model Selection | The selected tumor model may not be dependent on CCR4 signaling for growth and progression. Investigate the role of the CCR4/CCL17/CCL22 axis in your chosen model. |
| Immune System of the Host | The interaction between the tumor and the host immune system is critical. The choice of an appropriate immunocompromised or humanized mouse model is crucial for studying immunomodulatory agents. |
Data Presentation
Table 1: Comparative In Vitro Effects of CCR4 Antagonists
| Parameter | This compound (Class-II) | C021 (Class-I) |
| Chemotaxis Inhibition | Yes | Yes |
| Cell Proliferation Inhibition | No | Yes |
| Apoptosis Induction | No | Yes |
| Colony Formation Inhibition | No | Yes |
| CCR4 Expression Downregulation | No | Yes |
This table summarizes findings from a comparative study on cutaneous T-cell lymphoma (CTCL) cell lines.
Experimental Protocols
Chemotaxis Assay (Transwell-based)
-
Cell Preparation: Culture CCR4-expressing cells to 70-80% confluency. The day before the assay, harvest and resuspend cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free media containing either vehicle or varying concentrations of the chemoattractant (CCL17 or CCL22) to the lower wells of a 24-well plate.
-
Place a transwell insert with an appropriate pore size (e.g., 5 µm for lymphocytes) into each well.
-
-
Treatment:
-
In a separate tube, pre-incubate the cell suspension with this compound (at desired concentrations) or vehicle for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the top of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Count the number of migrated cells in the lower chamber using a hemocytometer or an automated cell counter. Alternatively, cells can be lysed and quantified using a fluorescent dye (e.g., CyQUANT).
-
Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed CCR4-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media. Allow cells to adhere overnight.
-
Treatment: Replace the media with fresh media containing serial dilutions of this compound or vehicle.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Mandatory Visualizations
Caption: this compound inhibits CCR4 signaling and subsequent cell migration.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
How to control for AZD2098's effects on non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of AZD2098 on non-target cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Its primary mechanism of action is to block the binding of the chemokines CCL17 and CCL22 to CCR4, thereby inhibiting downstream signaling and cell migration.[3]
Q2: How selective is this compound? Have any off-target effects been identified?
This compound has demonstrated high selectivity for the CCR4 receptor. In comprehensive screening panels, it has shown no significant activity against a wide range of other chemokine receptors, including CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8, at concentrations up to 10 μM.[1][2] Furthermore, it displayed no significant activity when tested against a broader panel of 120 other receptors and enzymes. This high selectivity suggests a low probability of direct off-target effects through interactions with other known receptors.
Q3: Despite its high selectivity, I am observing an unexpected phenotype in my experiment. How can I confirm that the effects I'm seeing are due to CCR4 inhibition?
Even with highly selective compounds, it is crucial to perform rigorous control experiments to validate that the observed effects are on-target. Here are several strategies you can employ:
-
Perform a dose-response experiment: On-target effects should correlate with the potency of the inhibitor. The concentration of this compound required to elicit the biological response should be consistent with its known IC50 or pIC50 values for CCR4.
-
Utilize a rescue experiment: If possible, overexpressing the target (CCR4) in your cell system might rescue the phenotype induced by this compound.
-
Employ genetic knockdown or knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CCR4 should phenocopy the effects of this compound. If the inhibitor has no effect in the knockout/knockdown cells, it provides strong evidence that the observed effect is on-target.
Q4: What are the recommended working concentrations for this compound in in vitro experiments?
The optimal concentration will depend on the specific cell type and experimental conditions. However, based on its reported potency, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. A dose-response curve should always be generated to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results | Off-target effects: Although highly selective, uncharacterized off-target interactions are always a possibility with small molecule inhibitors. | 1. Validate on-target effect: Perform control experiments as outlined in Q3 of the FAQ section. 2. Use a negative control: Include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent. 3. Test in a CCR4-null cell line: If available, use a cell line that does not express CCR4 to see if the effect persists. |
| No observable effect at expected concentrations | Low CCR4 expression: The target cells may not express sufficient levels of CCR4 for a robust response. Poor compound solubility or stability: The compound may not be fully dissolved or may be degrading in the experimental media. | 1. Confirm CCR4 expression: Use techniques like qPCR, flow cytometry, or western blotting to verify CCR4 expression in your target cells. 2. Prepare fresh stock solutions: this compound is soluble in DMSO.[1] Prepare fresh stock solutions and ensure complete dissolution before diluting into your experimental media. 3. Optimize assay conditions: Ensure your assay is sensitive enough to detect the expected biological response. |
| Cell toxicity observed | High concentration of this compound or solvent: Excessive concentrations of the inhibitor or the solvent (DMSO) can lead to cytotoxicity. | 1. Perform a cytotoxicity assay: Determine the maximum non-toxic concentration of both this compound and the vehicle in your cell line. 2. Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| pIC50 | 7.8 | Human | [1][2] |
| pIC50 | 8.0 | Rat | [2] |
| Inactive Concentration vs. other chemokine receptors | 10 µM | Not specified | [1] |
Experimental Protocols
Protocol 1: Validating On-Target Effect of this compound using a Structurally Unrelated CCR4 Antagonist
-
Cell Culture: Culture your target cells under standard conditions.
-
Compound Preparation: Prepare stock solutions of this compound and a structurally unrelated CCR4 antagonist (e.g., C-021) in DMSO.
-
Treatment: Treat cells with a range of concentrations of this compound, the alternative CCR4 antagonist, and a vehicle control (DMSO).
-
Assay: Perform your primary functional assay (e.g., chemotaxis assay, signaling assay).
-
Analysis: Compare the dose-response curves for both compounds. Similar efficacy and potency profiles for both antagonists strongly suggest the observed effect is mediated through CCR4.
Protocol 2: CCR4 Knockdown using siRNA to Phenocopy this compound Effects
-
siRNA Transfection: Transfect your target cells with a validated siRNA targeting CCR4 or a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm CCR4 knockdown by qPCR or western blotting.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound or a vehicle control.
-
Assay: Perform your primary functional assay.
-
Analysis: The effect of this compound should be significantly diminished or absent in the CCR4 knockdown cells compared to the non-targeting control siRNA-treated cells. The phenotype of the CCR4 knockdown cells in the absence of the inhibitor should mimic the phenotype of the control cells treated with this compound.
Visualizations
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Analysis of AZD2098 and Mogamulizumab in the Context of CCR4-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two CCR4-targeting agents: AZD2098, a small molecule antagonist, and mogamulizumab, a monoclonal antibody. The comparison focuses on their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them. This document aims to offer an objective overview to inform research and development decisions in the field of oncology and immunology.
Introduction
C-C chemokine receptor 4 (CCR4) is a key therapeutic target in various diseases, including allergic inflammation and T-cell malignancies such as Cutaneous T-cell Lymphoma (CTCL).[1][2] CCR4 and its ligands, CCL17 and CCL22, play a crucial role in the migration of Th2 cells and regulatory T cells (Tregs) to inflammatory sites and the tumor microenvironment.[1][2] This guide compares two distinct therapeutic modalities targeting CCR4: this compound, a preclinical small molecule inhibitor, and mogamulizumab, an FDA-approved monoclonal antibody for the treatment of relapsed or refractory mycosis fungoides (MF) and Sézary syndrome (SS), subtypes of CTCL.[1][2]
Mechanism of Action
This compound is a potent and selective small molecule antagonist of the CCR4 receptor. As a class II allosteric antagonist, it is believed to bind to an intracellular pocket of the receptor. This binding inhibits the intracellular calcium mobilization and chemotaxis of T-cells in response to the CCR4 ligands, CCL17 and CCL22.[1] By blocking the receptor, this compound prevents the migration of CCR4-expressing cells, such as malignant T-cells and immunosuppressive Tregs, to the tumor microenvironment.[1]
Mogamulizumab is a humanized, defucosylated monoclonal antibody of the IgG1 kappa isotype that targets an extracellular epitope of CCR4.[3] Its primary mechanism of action is enhanced antibody-dependent cellular cytotoxicity (ADCC).[3] The removal of fucose from the Fc region of the antibody significantly increases its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells.[3] This enhanced binding leads to potent lysis of CCR4-expressing target cells.[3]
Efficacy Data
Direct head-to-head clinical trials of this compound and mogamulizumab have not been conducted, as this compound has not progressed to clinical trials for oncology. The available data for this compound is preclinical, while mogamulizumab has extensive clinical data from multiple trials, including the pivotal Phase 3 MAVORIC study.
Preclinical Efficacy of this compound
A study evaluated the in vitro effects of this compound on CTCL cell lines.
| Parameter | Cell Line | This compound Effect | Reference |
| Chemotaxis Inhibition | MJ (MF-derived) | Inhibited chemotactic response to CCL17 and CCL22 | [1] |
| HuT 78 (SS-derived) | Inhibited chemotactic response to CCL17 and CCL22 | [1] | |
| Cell Proliferation | MJ, HuT 78 | No significant inhibition | [1] |
| Apoptosis Induction | MJ, HuT 78 | No significant induction | [1] |
| In Vivo Tumor Growth | CTCL Xenograft Mice | No significant inhibition | [1] |
Note: The same study showed that a class I CCR4 antagonist, C021, did inhibit proliferation, induce apoptosis, and inhibit in vivo tumor growth, suggesting that the class of the small molecule inhibitor may significantly impact its anti-tumor activity beyond chemotaxis inhibition.[1]
Clinical Efficacy of Mogamulizumab (MAVORIC Trial)
The MAVORIC trial was an international, open-label, randomized, controlled phase 3 trial comparing mogamulizumab to vorinostat (B1683920) in patients with previously treated mycosis fungoides or Sézary syndrome.[4][5][6][7]
| Efficacy Endpoint | Mogamulizumab (n=186) | Vorinostat (n=186) | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (PFS) by Investigator | 7.7 months | 3.1 months | 0.53 (0.41–0.69) | <0.0001 | [4][6] |
| Overall Response Rate (ORR) | 28% | 5% | - | <0.001 | [7] |
| ORR in Sézary Syndrome | 37% | 2.3% | - | - | [7] |
Experimental Protocols
This compound: In Vitro Chemotaxis Assay
The following is a generalized protocol for a chemotaxis assay based on standard methods used to evaluate CCR4 antagonists.
Methodology:
-
Plate Preparation: A 96-well Transwell plate with a permeable membrane (e.g., 5 µm pores) is used. The lower chamber is filled with media containing a specific concentration of a CCR4 ligand (CCL17 or CCL22) to act as a chemoattractant.
-
Cell Preparation: CTCL cell lines (e.g., MJ or HuT 78) are harvested and resuspended in assay medium. The cells are then incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Migration: The treated cells are seeded into the upper chamber of the Transwell plate. The plate is incubated for several hours to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the cells that have migrated to the lower chamber are quantified. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQUANT) or by direct cell counting using a flow cytometer or an imaging cytometer.
-
Data Analysis: The number of migrated cells in the this compound-treated wells is compared to the vehicle-treated control wells to determine the inhibitory effect of the compound. An IC50 value, representing the concentration of this compound that inhibits 50% of cell migration, can be calculated.
Mogamulizumab: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
The following is a generalized protocol for an ADCC assay to evaluate the efficacy of mogamulizumab.
Methodology:
-
Cell Preparation:
-
Target Cells: CCR4-expressing target cells (e.g., CTCL cell lines) are harvested and often labeled with a fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and NK cells are often enriched from this population to serve as effector cells.
-
-
Assay Setup: Target and effector cells are co-cultured in a 96-well plate at a specific effector-to-target (E:T) ratio.
-
Antibody Addition: Mogamulizumab is added to the co-culture at various concentrations. Control wells include target and effector cells without antibody, and target cells alone.
-
Incubation: The plate is incubated for a period of 4-6 hours to allow for ADCC to occur.
-
Lysis Measurement: Cell death of the target cell population is measured. A common method is flow cytometry, where the cells are stained with a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) and/or an apoptosis marker (e.g., Annexin V).
-
Data Analysis: The percentage of dead target cells (CFSE-positive, 7-AAD-positive) is quantified. The percentage of specific lysis is calculated by subtracting the background cell death (in the absence of antibody) from the cell death observed in the presence of mogamulizumab.
Mogamulizumab: MAVORIC Phase 3 Trial Protocol
Study Design: An international, open-label, randomized, controlled phase 3 trial.[4]
Patient Population: Patients with relapsed or refractory mycosis fungoides or Sézary syndrome who had failed at least one prior systemic therapy.[4]
Randomization and Stratification: Patients were randomized 1:1 to receive either mogamulizumab or vorinostat. Stratification was based on CTCL subtype (mycosis fungoides vs. Sézary syndrome) and disease stage (IB-II vs. III-IV).[4]
Treatment Arms:
-
Mogamulizumab Arm: 1.0 mg/kg administered intravenously once weekly for the first 28-day cycle, then on days 1 and 15 of subsequent cycles.[4][5]
-
Vorinostat Arm: 400 mg administered orally once daily.[4][5]
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[6]
Secondary Endpoints: Included overall response rate (ORR), duration of response, and safety.[5]
Summary and Conclusion
This compound and mogamulizumab represent two distinct strategies for targeting the CCR4 receptor. Mogamulizumab, a monoclonal antibody, leverages the immune system to induce potent, targeted cell killing through ADCC. Its efficacy in patients with advanced CTCL is well-established through robust clinical trial data, leading to its regulatory approval.
In contrast, this compound is a small molecule antagonist designed to block CCR4-mediated cell migration. Preclinical data indicate its ability to inhibit chemotaxis in CTCL cell lines. However, the available in vitro and in vivo studies suggest that as a class II antagonist, it may lack direct cytotoxic or anti-proliferative effects, which could limit its therapeutic potential as a monotherapy in cancer.[1] The lack of progression into clinical trials for oncological indications further suggests that its development in this area has not been pursued.
For researchers in drug development, this comparison highlights the different therapeutic outcomes that can be achieved by targeting the same receptor with different modalities. While small molecule inhibitors like this compound may hold promise in inflammatory diseases by modulating cell trafficking, antibody-based approaches like mogamulizumab that engage cytotoxic immune mechanisms have demonstrated significant clinical benefit in the treatment of CCR4-expressing malignancies. Future research could explore the potential of combining these different modalities to achieve synergistic anti-tumor effects.
References
- 1. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Mogamulizumab versus vorinostat in previously treated cutaneous T-cell lymphoma (MAVORIC): an international, open-label, randomised, controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MAVORIC phase III trial: vorinostat versus mogamulizumab for previously treated CTCL [lymphomahub.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Targeting CCR4 in Cutaneous T-Cell Lymphoma: The MAVORIC Trial - The ASCO Post [ascopost.com]
A Comparative Analysis of AZD2098 and Other Small Molecule CCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD2098 and other prominent small molecule inhibitors of the C-C chemokine receptor 4 (CCR4). CCR4 is a key therapeutic target in immunology and oncology, primarily due to its role in the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs). This analysis summarizes key performance data, details the experimental methodologies used for their evaluation, and visualizes the underlying biological pathways.
Performance Comparison of Small Molecule CCR4 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected small molecule CCR4 inhibitors. It is important to note that direct comparison of potency values (e.g., IC50) should be made with caution, as the experimental conditions and assay types can vary between studies.
| Inhibitor | Class | Target Species | Assay Type | Potency (pIC50) | Potency (IC50) | Key Findings & In Vivo Efficacy |
| This compound | Class II | Human | Radioligand Binding | 7.8[1][2][3][4][5] | - | Potent and selective. Inhibits CCL22-induced Ca2+ response and Th2 cell chemotaxis. Reduces lung inflammation in ovalbumin-sensitized rats.[1][4] |
| Rat | Radioligand Binding | 8.0[2][4][5] | - | |||
| Mouse | Radioligand Binding | 8.0[4][5] | - | |||
| Dog | Radioligand Binding | 7.6[4][5] | - | |||
| AZD1678 | Class II | Human | Not Specified | 8.6 | - | A potent CCR4 antagonist from the same series as this compound. |
| C021 | Class I | Human | Chemotaxis | - | 140 nM[6][7] | Potently inhibits chemotaxis. Prevents CCL22-induced [35S]GTPγS binding. Shows antitumor effects in a CTCL xenograft mouse model.[8][9][10] |
| Mouse | Chemotaxis | - | 39 nM[6][7] | |||
| Human | [35S]GTPγS Binding | - | 18 nM[6][7] | |||
| GSK2239633 | Class II | Human | Radioligand Binding ([125I]-TARC) | 7.9[11][12] / 7.96[7][13] | - | Well-tolerated in healthy male subjects and capable of inhibiting TARC-induced actin polymerization.[14][15] Clinical development was discontinued (B1498344) due to low exposure and target engagement.[15][16] |
| FLX475 (Tivumecirnon) | Not Specified | Human | Chemotaxis | - | Low double-digit nM | Orally active and selective. Blocks Treg infiltration into the tumor microenvironment.[7] Has shown promising monotherapy and combination activity in Phase 1/2 clinical trials for various cancers.[17][18][19][20] |
CCR4 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of the chemokines CCL17 and CCL22 to the CCR4 receptor, a G protein-coupled receptor (GPCR). This activation leads to the dissociation of the G protein subunits, initiating downstream pathways such as the Phospholipase C (PLC), PI3K/Akt, and MAPK pathways, which are crucial for cellular responses like chemotaxis, proliferation, and survival. The pathway also involves β-arrestin recruitment, which can lead to receptor internalization and desensitization, as well as initiating separate signaling events. Small molecule inhibitors, such as this compound, block these signaling events by binding to the CCR4 receptor.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize CCR4 inhibitors are provided below.
Competitive Radioligand Binding Assay
Objective: To determine the affinity of a test compound for the CCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human CCR4-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [125I]-CCL22 or [125I]-TARC)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture CCR4-expressing cells to a density of approximately 1-2 x 106 cells/mL. Harvest and wash the cells with assay buffer. Resuspend the cells in fresh assay buffer to a final concentration of 2 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of cell suspension to each well.
-
Compound Addition: Add 25 µL of serially diluted test compound or vehicle control to the respective wells.
-
Radioligand Addition: Add 25 µL of the radioligand at a final concentration close to its Kd value.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR4 agonist.
Materials:
-
CCR4-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5)
-
CCR4 agonist (e.g., CCL17 or CCL22)
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the CCR4-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add the CCR4 agonist to all wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium mobilization. Calculate the IC50 value of the test compound by determining the concentration that causes a 50% reduction in the agonist-induced calcium response.
Transwell Chemotaxis Assay
Objective: To assess the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[21][22]
Materials:
-
CCR4-expressing cells (e.g., primary Th2 cells or a T cell line)
-
Transwell inserts (with a pore size of 3-5 µm)
-
24-well plates
-
Chemoattractant (CCL17 or CCL22)
-
Test compounds
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM or DAPI)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Assay Setup: Add the chemoattractant diluted in assay medium to the lower chamber of the 24-well plate.
-
Cell Preparation: Resuspend the CCR4-expressing cells in assay medium. Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Plate Reader Method: Remove the non-migrated cells from the top of the insert. Stain the migrated cells on the bottom of the membrane with a fluorescent dye and quantify the fluorescence using a plate reader.
-
Flow Cytometry Method: Collect the cells from the lower chamber and count them using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of the test compound and determine the IC50 value.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments described above.
References
- 1. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. This compound (AZD-2098) | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. astorscientific.us [astorscientific.us]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK2239633 | TargetMol [targetmol.com]
- 12. GSK2239633 - Immunomart [immunomart.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rapt.com [rapt.com]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Dose Escalation and Expansion Study of FLX475 Monotherapy and in Combination with Pembrolizumab [clin.larvol.com]
- 21. benchchem.com [benchchem.com]
- 22. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZD2098
Researchers and drug development professionals handling AZD2098 are responsible for ensuring its safe and compliant disposal. As an investigational drug, this compound requires stringent adherence to disposal protocols to protect personnel and the environment. The primary source of handling and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. This guide provides an operational framework based on general best practices for laboratory and pharmaceutical waste.
Disclaimer: This information is for guidance only. Always consult the official Safety Data Sheet (SDS) for this compound and contact your institution's Environmental Health and Safety (EHS) department for specific procedures and regulatory requirements.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, a potent and selective CCR4 antagonist, is governed by its chemical properties and relevant waste regulations.[1][2] The following steps outline a general procedure for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Waste Classification and Segregation: Properly classify the waste stream. This compound, as an investigational drug, may be considered a hazardous or non-hazardous chemical waste. This determination should be made in consultation with your EHS department.[3]
-
Unused/Expired Product: Pure, unused, or expired this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste types.
-
Contaminated Materials: Items such as gloves, pipette tips, vials, and bench paper that are contaminated with this compound should be considered trace chemotherapy waste.[4] These materials should be segregated into designated, clearly labeled waste containers.[4]
-
Empty Containers: Containers that held this compound should be managed according to institutional procedures. Some guidelines suggest that a container that has held hazardous waste can be disposed of as regular trash once emptied and defaced of any labels, while containers of acute hazardous waste must be triple-rinsed.[5]
-
Solutions: Aqueous solutions containing this compound should not be disposed of down the drain.[6][7][8] They must be collected as hazardous chemical waste.
3. Waste Accumulation and Storage: Collect this compound waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][7][9]
-
Container Requirements: Use containers that are chemically compatible with this compound, in good condition, and have secure, leak-proof closures.[5][9] The original container is often the best choice for storing the waste.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[6]
4. Disposal Procedure: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5][6] EHS professionals are trained to handle and transport chemical waste safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[3][9]
-
The standard and most environmentally sound method for destroying pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management vendor.[3][10][11]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available and would be determined by local regulations, general laboratory guidelines provide context for accumulation limits.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | [6] |
| pH Range for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 | [8] |
| Trace Chemotherapy Waste Threshold | Less than 3% residual drug by weight | [4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
- 1. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
- 9. danielshealth.com [danielshealth.com]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. iwaste.epa.gov [iwaste.epa.gov]
Personal protective equipment for handling AZD2098
This guide provides crucial safety and logistical information for the handling and disposal of AZD2098, a potent and selective CC-chemokine receptor 4 (CCR4) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Compound Information
| Identifier | Value |
| IUPAC Name | 2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide |
| CAS Number | 566203-88-1 |
| Molecular Formula | C₁₁H₉Cl₂N₃O₃S |
| Molecular Weight | 334.18 g/mol |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or dust particles of the compound. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A lab coat or other protective clothing. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes inhalation of the compound, which may be harmful. |
Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing: If weighing the solid form, perform this in a chemical fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: this compound is soluble in DMSO (up to at least 25 mg/mL).[1] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Storage: Store the solid compound at +4°C.[2] Solutions in DMSO can be stored at -20°C for up to 3 months.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, and disposable liners, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste unless compatible.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
